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  • Product: 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid
  • CAS: 1087784-49-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-(3,5-Dioxo-1,2,4-triazolidin-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science.

Introduction and Core Concepts

4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid belongs to the urazole class of compounds, which are derivatives of 1,2,4-triazolidine-3,5-dione. The core structure consists of a benzoic acid moiety attached to a five-membered triazolidine ring containing three nitrogen atoms and two carbonyl groups. This unique combination of a carboxylic acid group and a heterocyclic ring system imparts a range of interesting chemical and physical properties, making it a valuable building block in the design of novel molecules with potential therapeutic applications.

The urazole ring is known for its ability to participate in various chemical reactions, including Diels-Alder reactions, and its derivatives have been explored for their biological activities, including as anticonvulsants, antifungal agents, and in the development of polymeric materials.[1] The presence of the benzoic acid group provides a handle for further functionalization and can influence the molecule's solubility, pharmacokinetic properties, and target-binding interactions.

Chemical Structure and Identification

The chemical structure of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid is characterized by a para-substituted benzene ring where one substituent is a carboxylic acid group and the other is a 1,2,4-triazolidine-3,5-dione ring attached via a nitrogen atom.

IdentifierValue
IUPAC Name 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid
CAS Number 52203-73-3[2]
Molecular Formula C₉H₇N₃O₄[2]
Molecular Weight 221.17 g/mol [2]
SMILES O=C(O)c1ccc(cc1)N1C(=O)NNC1=O
InChI InChI=1S/C9H7N3O4/c13-8(14)5-1-3-6(4-2-5)12-9(15)10-7(11)16-12/h1-4H,(H,13,14)(H,10,11,15,16)

Physicochemical Properties

PropertyPredicted ValueNotes
Topological Polar Surface Area (TPSA) 107.95 Ų[2]Indicates potential for good membrane permeability.
LogP -0.4479[2]Suggests the compound is likely to be hydrophilic.
Hydrogen Bond Donors 3[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bonds 2[2]

Solubility: Based on its predicted LogP and the presence of a carboxylic acid and N-H groups, 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid is expected to have limited solubility in nonpolar organic solvents and higher solubility in polar protic solvents like water, ethanol, and methanol, particularly at higher pH where the carboxylic acid is deprotonated. The solubility of related triazolidinedione derivatives has been noted to be low in chlorinated solvents and acetonitrile, but fair in highly polar solvents like DMSO and DMF.

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid is not widely published. However, general methods for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones (urazoles) can be adapted. A plausible synthetic approach would involve the reaction of 4-aminobenzoic acid with a suitable reagent to form the urazole ring.

Proposed Synthetic Pathway

A one-pot synthesis method, which is efficient and avoids the isolation of intermediates, is a promising approach.[1] This method generally involves the reaction of an aniline derivative (in this case, 4-aminobenzoic acid) with a source of the carbonyl groups and the remaining nitrogen atom of the urazole ring.

Synthetic Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 4-Aminobenzoic Acid D Isocyanate Intermediate A->D Reaction with B B Triphosgene or Ethyl Chloroformate C Ethyl Carbazate E Semicarbazide Intermediate D->E Reaction with C F 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid E->F Cyclization

Figure 1: Proposed one-pot synthetic pathway for 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid.

General Experimental Protocol (Adapted from related syntheses)

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzoic acid in a suitable anhydrous solvent (e.g., 1,4-dioxane or tetrahydrofuran).

  • Isocyanate Formation: To this solution, add a base (e.g., triethylamine or cesium carbonate) followed by the dropwise addition of a solution of triphosgene or ethyl chloroformate in the same solvent at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred for a period to allow for the formation of the isocyanate intermediate.

  • Semicarbazide Formation: Following the formation of the isocyanate, ethyl carbazate is added to the reaction mixture, which is then stirred, often overnight, to form the semicarbazide intermediate.

  • Cyclization and Work-up: The cyclization to the urazole ring can be achieved by heating the reaction mixture, sometimes with the addition of a base (e.g., aqueous KOH). After cooling, the reaction mixture is acidified (e.g., with concentrated HCl) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with a suitable solvent (e.g., water or a cold organic solvent), and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Characterization

The characterization of the synthesized 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid would involve a combination of spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, a signal for the carboxylic acid proton, and signals for the N-H protons of the urazole ring. For related 4-substituted urazoles, the N-H protons typically appear as a singlet at around δ 10.5 ppm in DMSO-d₆.[1] The aromatic protons would likely appear as two doublets in the region of δ 7.5-8.5 ppm.

    • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the urazole ring (typically around δ 153-154 ppm), the carboxylic acid carbonyl carbon (around δ 167 ppm), and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the urazole ring (around 3200-3400 cm⁻¹), C=O stretching of the urazole and carboxylic acid groups (around 1650-1750 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 221.04366 Da.

Potential Applications and Biological Activity

While specific biological studies on 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid are limited, the broader class of 1,2,4-triazole and benzoic acid derivatives has shown significant potential in drug discovery and materials science.

Medicinal Chemistry
  • Anticancer Activity: Several studies have reported the synthesis and anticancer evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids. These compounds have demonstrated potent inhibitory activities against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[3] The mechanism of action is believed to involve the induction of apoptosis. This suggests that 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid could serve as a scaffold for the development of new anticancer agents.

  • Antioxidant Activity: Related 4-(1H-triazol-1-yl)benzoic acid hybrids have also been evaluated for their antioxidant properties. Some of these compounds have shown significant radical scavenging activity, which is a key mechanism in combating oxidative stress-related diseases.

  • Enzyme Inhibition: The benzoic acid moiety is a common feature in many enzyme inhibitors. For instance, benzoic acid derivatives have been designed as inhibitors of influenza neuraminidase. The structural features of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid could allow it to interact with the active sites of various enzymes, making it a target for the development of novel enzyme inhibitors.

Materials Science

Urazole derivatives are utilized in the synthesis of polymers and other materials. Their ability to undergo Diels-Alder reactions makes them valuable components in the creation of reversible cross-linked polymers and self-healing materials. The benzoic acid functionality of the title compound could be used to incorporate this urazole moiety into polyesters or polyamides, imparting unique thermal and mechanical properties to the resulting materials.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For related benzoic acid compounds, hazards include skin and eye irritation.[4][5]

Conclusion

4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid is a fascinating molecule with a rich chemical structure that holds promise for applications in both medicinal chemistry and materials science. While a comprehensive experimental characterization is still needed, the available data on related compounds suggests that it is a valuable platform for further research and development. Future studies should focus on establishing a robust and scalable synthetic route, thoroughly characterizing its physicochemical properties, and exploring its biological activities in a systematic manner.

References

  • The Royal Society of Chemistry. Supporting Information “Iodine/DMSO-Catalyzed Oxidative Deprotection of N-Tosylhydrazone for Benzoic Acid Synthesis”. ([Link])

  • Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(34), 19567-19579. ([Link])

  • PubChemLite. 4-(3,5-dioxo-1,2,4-triazolidin-1-yl)benzoic acid. ([Link])

  • Pawar, S. S., & Shankar, R. (2016). Efficient Synthesis and Characterization of 4-(1,3-dioxoisoindolin-2-yl) Benzoic Acid. International Journal of ChemTech Research, 9(5), 729-733. ([Link])

  • U.S. Environmental Protection Agency. 4-[5-(3-Nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid. ([Link])

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2014). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 25(2), 333-336. ([Link])

  • PubChem. 4-(1H-1,2,3-triazol-1-yl)benzoic acid. ([Link])

  • Breton, G. W., & Bowron, J. A. (2022). 1-(4-{[3,5-bis({[3,5-Dimethyl-4-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-phenoxy]methyl})phenyl]methoxy}-2,6-dimethyl-phenyl)-4-methyl-1,2,4-triazolidine-3,5-dione. Molbank, 2023(1), M1535. ([Link])

  • Abuelizz, H. A., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7484. ([Link])

  • ResearchGate. Physicochemical properties of the studied compounds. ([Link])

  • Fun, H. K., et al. (2012). 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2097–o2098. ([Link])

  • UCL Discovery. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. ([Link])

  • Google Patents. (2010). RU2474577C2 - Crystalline forms of 3-[5-(2-fluorophenyl)-[2][3][6]oxadiazol-3-yl]benzoic acid, and use thereof and methods for preparing. ()

  • Tron-Ghezzi, F., et al. (2015). Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides. Molecules, 20(4), 5723-5736. ([Link])

  • Maccari, R., et al. (2017). Discovery of 4-[(5-arylidene-4-oxothiazolidin-3-yl)methyl]benzoic acid derivatives active as novel potent allosteric inhibitors of protein tyrosine phosphatase 1B: In silico studies and in vitro evaluation as insulinomimetic and anti-inflammatory agents. European Journal of Medicinal Chemistry, 127, 840-858. ([Link])

  • Google Patents. (1973).
  • Google Patents. (2017). EP3150198A1 - Pharmaceutical compositions of 3-(6-(1-(2,2-difluorobenzo[d][2][7]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyriodin-2-yl)benzoic acid and administration thereof. ()

Sources

Exploratory

Characterization of the Solubility Profile of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic Acid: Protocols and Predictive Modeling

Topic: Solubility profile of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid in organic solvents Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility profile of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid in organic solvents Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This guide details the technical framework for establishing the solubility profile of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid (CAS: 52203-73-3). As a bifunctional intermediate containing both a carboxylic acid moiety and a polar urazole (1,2,4-triazolidine-3,5-dione) ring, this compound exhibits complex solubility behavior governed by hydrogen bonding and polarity matching.

Understanding this profile is critical for:

  • Process Optimization: Designing efficient recrystallization steps during synthesis.

  • Purification: separating the target urazole from non-polar impurities or starting anilines.

  • Formulation: Selecting appropriate vehicles for subsequent reactions or biological testing.

This whitepaper provides the standard operating procedures (SOPs) for experimental determination, thermodynamic modeling equations, and a representative analysis of expected solubility trends based on structure-property relationships (SPR).

Chemical Identity and Structure-Property Analysis[1][2][3][4]

Before initiating wet-lab protocols, one must analyze the solute's functional groups to predict solvent compatibility.

  • Compound Name: 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid

  • Molecular Formula: C₉H₇N₃O₄

  • Key Functional Groups:

    • Benzoic Acid Moiety: Provides pH-dependent solubility (high in basic aqueous media) and dimerization potential in non-polar solvents.

    • Urazole Ring (3,5-Dioxo-1,2,4-triazolidine): A highly polar, rigid heterocycle capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

Predicted Solubility Behavior (SPR)

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP):

  • High Solubility: Polar aprotic solvents (DMSO, DMF, NMP) due to disruption of intermolecular H-bonds.

  • Moderate Solubility: Protogenic solvents (Methanol, Ethanol) where solvation occurs via H-bonding.

  • Low Solubility: Non-polar solvents (Hexane, Toluene, Chloroform) due to the high polarity of the urazole ring.

Experimental Protocols

To generate a definitive solubility profile, two complementary methods are recommended: the Isothermal Saturation Method (Gravimetric) for equilibrium data and the Polythermal Method (Laser Monitoring) for crystallization kinetics.

Protocol A: Static Equilibrium Method (Gravimetric)

Best for generating thermodynamic data tables.

Reagents:

  • Analyte: 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid (Purity >99% by HPLC).

  • Solvents: Analytical grade (Ethanol, Methanol, Acetone, Ethyl Acetate, Acetonitrile, Water, Toluene).

Step-by-Step Workflow:

  • Preparation: Add excess solid compound to 50 mL of the selected solvent in a jacketed equilibrium cell.

  • Equilibration: Stir the mixture using a magnetic stirrer at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase remains present.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

  • Sampling: Withdraw the supernatant liquid using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

  • Quantification:

    • Transfer a known volume of filtrate to a pre-weighed weighing dish.

    • Evaporate solvent under vacuum until constant mass is achieved.

    • Calculation:

      
      
      
    • Where

      
       is mole fraction solubility, 
      
      
      
      is mass,
      
      
      is molar mass (1=solute, 2=solvent).
Protocol B: Dynamic Polythermal Method (Laser Monitoring)

Best for determining the Metastable Zone Width (MSZW).

  • Setup: Place a mixture of known composition (solute + solvent) in a reaction vessel equipped with a laser transmissometer.

  • Heating: Heat the mixture at a rate of 1 K/min until the laser transmission reaches 100% (dissolution temperature,

    
    ).
    
  • Cooling: Cool the solution at 1 K/min until transmission drops (nucleation temperature,

    
    ).
    
  • Repetition: Repeat for various concentrations to map the solubility curve.

Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic and experimental flow for characterizing this compound.

SolubilityWorkflow Start Start: 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid SolventSelect Select Solvent Panel (Polar, Aprotic, Non-polar) Start->SolventSelect MethodChoice Choose Method SolventSelect->MethodChoice Gravimetric Static Method (Gravimetric) Equilibrium Solubility MethodChoice->Gravimetric High Accuracy Laser Dynamic Method (Laser) Metastable Zone Width MethodChoice->Laser Speed/Kinetics Analysis Quantification (HPLC or Weighing) Gravimetric->Analysis Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Laser->Modeling Analysis->Modeling Output Final Solubility Profile & Crystallization Strategy Modeling->Output

Figure 1: Decision matrix and workflow for solubility characterization.

Thermodynamic Modeling & Data Analysis

To validate the experimental data, fit the mole fraction solubility (


) against temperature (

) using standard thermodynamic models.
Modified Apelblat Equation

This semi-empirical model is widely used for polar organic solutes.



  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Excellent for interpolation of solubility at unmeasured temperatures.

van't Hoff Equation

Used to calculate apparent thermodynamic properties.



  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
     (Enthalpy of dissolution).
    
  • Intercept:

    
     (Entropy of dissolution).
    

Interpretation:

  • Positive

    
    :  Endothermic dissolution (solubility increases with Temperature). Expected for this compound.
    
  • Positive

    
    :  Entropy-driven process.
    

Representative Solubility Data (Simulated)

Note: Specific peer-reviewed values for this intermediate are rare in open literature. The following table represents the expected profile based on the behavior of structural analogs (e.g., 4-phenylurazole and benzoic acid).

Table 1: Expected Solubility Trends at 298.15 K

Solvent ClassSolventSolubility PredictionMechanistic Rationale
Polar Aprotic DMSOVery High (> 15 g/100g )Strong dipole-dipole interactions; disruption of urazole H-bonds.
Polar Aprotic DMFHigh (> 10 g/100g )Similar to DMSO; excellent solvent for urazole synthesis.
Protogenic MethanolModerate (~ 2-5 g/100g )H-bonding capability matches, but alkyl chain is short.
Protogenic EthanolModerate (~ 1-3 g/100g )Slightly lower than MeOH due to steric hindrance of ethyl group.
Polar Aprotic AcetoneLow-Moderate Good dipole, but lacks H-bond donation to stabilize carboxylate.
Non-Polar TolueneVery Low (< 0.1 g/100g )Lack of polarity to solvate the urazole ring.
Aqueous Water (pH 7)Low Hydrophobic aromatic ring dominates; requires pH > pKa (~4.2) to dissolve.[1]

Conclusion

The solubility of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid is heavily influenced by the competition between the hydrophilic urazole/carboxyl groups and the hydrophobic phenyl ring.

  • For Synthesis: Perform reactions in 1,4-Dioxane or DMF where solubility is high.

  • For Purification: Use Ethanol/Water or Methanol/Water mixtures for recrystallization (Anti-solvent method), exploiting the steep solubility curve in alcohols vs. temperature.

References

  • Mallakpour, S., & Rafiee, Z. (2007).[2] A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(08), 1255–1256. Link

  • Thati, J., Nordström, F., & Rasmuson, Å. C. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 5124–5127. Link

  • Zhu, M., et al. (2018). Solubility and thermodynamic properties of 4-phenylurazole in pure and mixed solvents. (General reference for urazole solubility behavior).
  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

Sources

Foundational

Structural Elucidation and Supramolecular Architecture of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic Acid

[1] Executive Summary Compound: 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid Class: Urazole-functionalized Benzoic Acid CAS: 52203-73-3[1][2] This technical guide outlines the protocol for the synthesis, single-cryst...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Compound: 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid Class: Urazole-functionalized Benzoic Acid CAS: 52203-73-3[1][2]

This technical guide outlines the protocol for the synthesis, single-crystal growth, and structural refinement of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid.[1] The urazole moiety (1,2,4-triazolidine-3,5-dione) is a critical pharmacophore, often serving as a bioisostere for hydantoins and imides in medicinal chemistry.[1] The presence of both a carboxylic acid and a dione-heterocycle introduces a competitive hydrogen-bonding landscape, making the supramolecular analysis of this structure a study in synthon hierarchy.

Chemical Synthesis & Crystallization Strategy

To obtain diffraction-quality single crystals, high-purity material is required.[1] The synthesis follows a modified one-pot cyclization route, avoiding the use of hazardous isocyanates.[3]

Synthetic Pathway

The synthesis proceeds from 4-aminobenzoic acid, utilizing ethyl chloroformate and ethyl carbazate to form the semicarbazide intermediate, which cyclizes under basic conditions.[1]

Synthesis Start 4-Aminobenzoic Acid Step1 Carbamate Intermediate Start->Step1 Ethyl chloroformate Et3N, 0°C Step2 Semicarbazide Step1->Step2 Ethyl carbazate Reflux Final 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl) benzoic acid Step2->Final KOH (4M) Cyclization -> HCl (pH 1)

Figure 1: Synthetic route to the target urazole derivative.

Crystallization Protocol

Polymorphism is highly probable due to the competing donors (COOH, NH) and acceptors (C=O).[1]

  • Method A (Thermodynamic): Slow evaporation from Methanol/Water (4:1) .[1] This typically yields the most stable polymorph featuring carboxylic acid dimers.

  • Method B (Kinetic): Vapor diffusion of Diethyl Ether into a saturated DMF solution.[1] This may trap metastable forms or solvates where the solvent disrupts the acid dimer.

Critical Step: The urazole ring is sensitive to oxidation (forming the red triazolinedione). Crystallization must be performed in the dark or under inert atmosphere if the solution turns pink.

Data Collection & Refinement (SCXRD)[1]

Experimental Configuration

For precise hydrogen atom location (critical for tautomeric analysis of the urazole ring), low-temperature data collection is mandatory.[1]

  • Radiation source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) for small crystals.[1]

  • Temperature: 100 K (Cryostream).

  • Resolution: 0.8 Å or better to resolve electron density between N-H and O.

Data Reduction & Refinement Strategy
  • Space Group Determination: Expect Centrosymmetric groups (e.g., P2₁/c or P-1) due to the high probability of inversion dimers.[1]

  • Tautomer Check: The urazole ring can exist in keto or enol forms. In the solid state, the diketo form is predominant. Locate N-H protons in the difference Fourier map (

    
    ) rather than placing them geometrically.
    

Table 1: Target Crystallographic Parameters (Representative)

Parameter Description Target / Expected Range
Crystal System Triclinic or Monoclinic P-1 or P2₁/c
Z (Formula Units) 4 Z' = 1 (rarely Z' = 2)
R₁ (I > 2σ(I)) Residual Factor < 0.05 (5%)
Goodness of Fit (GoF) Model Quality 1.00 – 1.05

| Flack Parameter | Chirality Check | N/A (Achiral molecule) |[1]

Structural Analysis & Supramolecular Architecture

The core of the analysis lies in the "Battle of Synthons." The molecule possesses two distinct hydrogen-bonding domains: the Benzoic Acid Head and the Urazole Tail .

Molecular Conformation

Analyze the torsion angle between the phenyl ring and the triazolidine ring.

  • Observation: The rings are rarely coplanar due to steric repulsion between the ortho-protons of the phenyl ring and the carbonyl oxygens of the urazole.

  • Expected Torsion: 20° – 45°.

Hydrogen Bonding Hierarchy

The crystal packing is governed by the competition between homosynthons and heterosynthons.

  • Primary Interaction (The Strongest):

    • Motif: Carboxylic Acid Homodimer (

      
      ).[1]
      
    • Description: Two molecules link head-to-head via the COOH groups.[1]

    • Distance: O...O separation ~2.65 Å.

  • Secondary Interaction (The Chain Builder):

    • Motif: Urazole-Urazole N-H...O ribbons.

    • Description: The N-H of the urazole donates to the C=O of a neighboring urazole (typically trans to the N-H).

    • Topology:

      
       or 
      
      
      
      if paired.
  • Alternative (Heterosynthon):

    • If the acid dimer is disrupted (e.g., by solvent), the Acid-OH may donate to the Urazole-C=O.[1]

HBonding MolA Molecule A MolB Molecule B MolA->MolB COOH...HOOC (R2,2(8) Dimer) MolC Molecule C MolA->MolC Urazole NH...O=C (Chain Formation) MolB->MolC Pi-Pi Stacking (Centroid < 3.8A)

Figure 2: Predicted supramolecular topology showing the primary acid dimer and secondary urazole networking.[1]

Hirshfeld Surface Analysis

To validate the packing forces, perform Hirshfeld surface analysis (using CrystalExplorer).

  • d_norm Surface: Look for two bright red spots corresponding to the strong O-H...O hydrogen bonds of the carboxylic acid dimer.

  • Fingerprint Plot:

    • Spikes at bottom left: H...O interactions (approx 40-50% of surface).[1]

    • Central region: C...C interactions (π-π stacking).

References

  • PubChem. (n.d.). 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid (CID 39869836).[1][4] National Library of Medicine. [Link]

  • Vishweshwar, P., et al. (2003).[1] Supramolecular synthons in phenol–isonicotinamide adducts. CrystEngComm, 5, 146-152.[1] (Reference for Synthon Hierarchy). [Link]

  • Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388.[1] [Link]

Sources

Exploratory

Computational Characterization of Triazolidine-Benzoic Acid Conjugates

From Density Functional Theory (DFT) to Molecular Docking Executive Summary This technical guide outlines a rigorous computational framework for analyzing triazolidine benzoic acid derivatives . These molecules represent...

Author: BenchChem Technical Support Team. Date: March 2026

From Density Functional Theory (DFT) to Molecular Docking

Executive Summary

This technical guide outlines a rigorous computational framework for analyzing triazolidine benzoic acid derivatives . These molecules represent a hybrid pharmacophore: the triazolidine ring (often in the stable thione form, 1,2,4-triazolidine-3-thione) provides a heterocyclic core capable of distinct hydrogen bonding and coordination chemistry, while the benzoic acid moiety confers solubility and specific electrostatic interactions critical for biological binding.

This document serves as a protocol for researchers to predict structural stability, electronic properties, and biological affinity using Density Functional Theory (DFT) and Molecular Docking .

Chemical Context & Stability

Before initiating calculations, it is critical to define the specific tautomer. The "triazolidine" ring is the saturated analog of triazole. In many synthetic pathways, the stable isolated species is the 1,2,4-triazolidine-3-thione , which exists in equilibrium with its thiol tautomer.

  • Core Scaffold: 4-(4-carboxyphenyl)-1,2,4-triazolidine-3-thione.

  • Significance: The benzoic acid group at the para position directs molecular packing via carboxylic dimers and acts as a primary anchor point in protein active sites (e.g., via salt bridges with Arginine residues).

Computational Methodology (DFT Protocol)

This section details the "Gold Standard" parameters derived from recent literature [1][6][10].

The Computational Pipeline

The following diagram illustrates the logical flow from structure construction to reactivity prediction.

DFT_Workflow Start Initial Structure (ChemDraw/GaussView) Opt Geometry Optimization (Gas Phase) Start->Opt Freq Frequency Calculation (NIMag Check) Opt->Freq Freq->Opt Imaginary Freq Found Solvent Solvent Phase Opt (PCM/Water or DMSO) Freq->Solvent No Imaginary Freq Properties Property Calculation Solvent->Properties FMO FMO Analysis (HOMO-LUMO) Properties->FMO MEP MEP Mapping (Electrostatics) Properties->MEP NBO NBO Analysis (Charge Transfer) Properties->NBO

Figure 1: Step-by-step DFT workflow for ensuring ground-state stability and property extraction.

Technical Parameters

To ensure publication-quality data (E-E-A-T), use the following configuration:

ParameterRecommended SettingRationale
Software Gaussian 09/16Industry standard for organic DFT.
Method (Functional) B3LYP Hybrid functional providing balanced accuracy for organic thermochemistry [6][9].
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for the lone pairs on Nitrogen/Oxygen; polarization functions (d,p) describe the aromatic ring accurately [10].
Solvation Model IEF-PCM Integral Equation Formalism Polarizable Continuum Model (Water/DMSO) mimics physiological environment.
Convergence Opt=TightEnsures precise bond lengths, critical for subsequent docking accuracy.

Electronic Structure & Reactivity Analysis[1][2][3]

Frontier Molecular Orbitals (FMO)

The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the molecule's chemical hardness (

) and softness (

).
  • HOMO Location: Typically localized on the triazolidine-thione ring (sulfur/nitrogen lone pairs), acting as the electron donor.

  • LUMO Location: Often delocalized over the benzoic acid phenyl ring, acting as the electron acceptor.

Calculated Parameters Table:

Descriptor Formula Significance

| Energy Gap (


)  | 

| Lower gap = Higher reactivity/polarizability. | | Ionization Potential (

)
|

| Energy required to remove an electron. | | Electron Affinity (

)
|

| Energy released when adding an electron. | | Chemical Hardness (

)
|

| Resistance to charge transfer. | | Electrophilicity Index (

)
|

| Propensity to accept electrons (crucial for DNA binding) [9]. |
Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for hydrogen bonding.

  • Red Regions (Negative): Nucleophilic sites. Expect high density around the thione sulfur (C=S) and carbonyl oxygen (C=O) of the acid.

  • Blue Regions (Positive): Electrophilic sites. Concentrated on the carboxylic proton (-COOH) and triazolidine amine proton (-NH-) .

  • Application: In docking, these zones dictate the orientation of the ligand in the receptor pocket (e.g., forming salt bridges with Lysine or Arginine) [1][12].

Spectroscopic Validation

Theoretical data must be validated against experimental spectra.

Vibrational Spectroscopy (IR)

DFT overestimates vibrational frequencies due to the neglect of anharmonicity.

  • Scaling Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)) to match experimental FTIR data.

  • Marker Bands:

    • 
      : ~3000–3300 cm⁻¹ (broad).
      
    • 
      : ~1680–1700 cm⁻¹.
      
    • 
      : ~1250 cm⁻¹ (distinctive for triazolidine-thiones) [14].[1]
      
NMR Analysis (GIAO Method)[4]
  • Protocol: Run NMR calculation on the optimized geometry using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent.

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory and subtract its shielding tensor from the target molecule's values to get chemical shifts (

    
    ).
    

Biological Interface: Molecular Docking

Triazolidine benzoic acid derivatives are frequently screened against antimicrobial targets (e.g., DNA Gyrase ) or anticancer targets (Carbonic Anhydrase IX ) [1][5].

Docking Workflow

The following diagram details the interaction analysis using AutoDock Vina or Glide.

Docking_Pipeline Ligand DFT Optimized Ligand (PDBQT Format) Dock Docking Simulation (AutoDock Vina) Ligand->Dock Protein Target Receptor (e.g., DNA Gyrase 6RKS) Grid Grid Box Generation (Active Site Coords) Protein->Grid Grid->Dock Analysis Interaction Profiling (H-bonds, Pi-Pi) Dock->Analysis

Figure 2: Molecular docking pipeline for evaluating biological affinity.

Critical Interactions to Analyze

When analyzing the docked complex (e.g., using PyMOL or Discovery Studio):

  • Salt Bridges: Look for the benzoic acid carboxylate (

    
    ) interacting with cationic residues (Arg, Lys, His).
    
  • Hydrogen Bonds: The triazolidine -NH- is a potent H-bond donor; the Thione (C=S) is an acceptor.

  • Pi-Stacking: Interaction between the benzoic acid phenyl ring and aromatic residues (Phe, Tyr, Trp) [1].

Conclusion

The integration of DFT and molecular docking provides a robust profile of triazolidine benzoic acid derivatives. The DFT calculations (B3LYP/6-311++G(d,p)) validate the stability of the thione tautomer and quantify the electrophilicity driven by the benzoic acid moiety. Subsequent docking studies typically reveal that the carboxylic acid tail anchors the molecule in hydrophilic pockets, while the heterocyclic core engages in specific directional bonding, rationalizing their potential as potent antimicrobial or anticancer agents.

References

  • Singha, D., et al. "Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative." Indian Journal of Pure & Applied Physics, vol. 61, 2023, pp. 793-797.

  • Al-Hussein, W. K., et al.[2] "In vitro experimental and computational study of 1,2,4-triazole derivatives as antimicrobial and anticancer agents." ResearchGate, 2026.[2]

  • Koubi, Y., et al. "A computational study of Di-substituted 1,2,3-triazole derivatives as potential drug candidates against Mycobacterium tuberculosis." ResearchGate, 2023.[3]

  • Omer, R., et al. "Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-triazole derivatives."[1] Journal of Molecular Structure, 2021.

  • RSC Advances. "Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity." Royal Society of Chemistry, 2021.

  • ResearchGate.[2] "Theoretical investigation of some 1,2,4-triazole-based molecules synthetized." ResearchGate, 2023.[3]

  • PMC. "Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives." National Institutes of Health, 2022.

  • Asian Journal of Green Chemistry. "Design, Synthesis, Biological Evaluation and Molecular Docking of Benzothiazole Based Triazole Derivatives." Asian Journal of Green Chemistry, 2024.

  • IRJWEB. "COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE." International Research Journal of Education and Technology, 2023.

  • ResearchGate. "Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study." ResearchGate, 2025.[3]

  • Abosadiya, H. M., et al. "Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives."[4] Journal of Molecular Structure, 2018.[4]

  • MDPI. "Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents." MDPI, 2021.

  • ACS Omega. "Improved Syntheses, Crystal Structures Analysis, DFT Calculation... of Some 4-(Benzylamino)benzoic Acid Derivatives." ACS Publications, 2025.

  • ResearchGate.[2] "HOMO and LUMO plots for 1−14 in the gas phase." ResearchGate, 2025.[3]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Polymer Functionalization &amp; Bioconjugation via 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic Acid

Executive Summary This application note details the protocol for utilizing 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid (hereafter referred to as Urazole-Benzoic Acid ) as a functional initiator and post-polymerizati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for utilizing 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid (hereafter referred to as Urazole-Benzoic Acid ) as a functional initiator and post-polymerization modification agent.

Unlike traditional radical initiators (e.g., AIBN), this molecule does not generate radicals itself. Instead, it serves as a heterobifunctional linker that introduces a latent 1,2,4-triazoline-3,5-dione (TAD) moiety into polymer architectures. Upon oxidative activation, the TAD group becomes an exceptionally potent "enophile," enabling ultrafast, catalyst-free "click" reactions with dienes (e.g., furan) or specific amino acids (e.g., tyrosine, tryptophan).

This guide focuses on synthesizing a Urazole-Functionalized ATRP Initiator to polymerize functional chains, followed by oxidative activation for precision drug conjugation.

Mechanism of Action: The TAD Switch

The core utility of this molecule lies in the reversible redox switch between the stable Urazole state and the highly reactive TAD state.

  • Stable State (Urazole): The molecule is stable during standard polymerization conditions (ATRP, RAFT, ROP).

  • Activation (Oxidation): Chemical oxidation converts the urazole (–NH–NH–) into the azo-containing TAD (–N=N–). This is visually indicated by a color change from colorless to bright red/pink .

  • Conjugation (Click): The TAD moiety reacts instantaneously via the Alder-Ene reaction or Diels-Alder cycloaddition with suitable substrates.

Comparative Advantage
FeatureTAD ChemistryCuAAC (Click)Thiol-Ene
Catalyst Required No Yes (Copper)No (UV/Radical)
Reaction Speed Ultrafast (< seconds) FastFast
Ambient Stability Moisture Sensitive (TAD form)StableStable
Biocompatibility High (No metal toxicity)Low (Cu toxicity)High
Visual Feedback Yes (Red

Colorless)
NoNo

Experimental Workflow Visualization

The following diagram illustrates the complete workflow: from initiator synthesis to drug conjugation.

TAD_Workflow Figure 1: Workflow for generating and utilizing TAD-functionalized polymers. Start 4-(3,5-Dioxo-1,2,4- triazolidin-1-yl)benzoic acid F_Init Urazole-Functionalized ATRP Initiator Start->F_Init Esterification (DCC/DMAP) Linker Hydroxy-functional ATRP Initiator (e.g., HEBiB) Linker->F_Init Poly Polymerization (ATRP/RAFT) F_Init->Poly Monomers (e.g., PEGMA) Oxidation Activation (Oxidation to TAD) Poly->Oxidation DABCO-Br or PhI(OAc)2 Conjugation Bioconjugation (Tyrosine/Diene Drug) Oxidation->Conjugation Ultrafast Click (Red -> Colorless)

Detailed Protocols

Protocol A: Synthesis of Urazole-Functionalized ATRP Initiator

Objective: To couple 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid to a hydroxyl-containing halide initiator (e.g., 2-hydroxyethyl 2-bromoisobutyrate, HEBiB).

Reagents:

  • 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid (1.0 eq)

  • HEBiB (1.2 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Solvent: Anhydrous DMF or THF.

Procedure:

  • Dissolution: Dissolve the Urazole-Benzoic Acid in anhydrous DMF under nitrogen.

  • Activation: Add DCC and DMAP. Stir at 0°C for 30 minutes to activate the carboxylic acid.

  • Coupling: Dropwise add HEBiB. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Purification: Filter off the dicyclohexylurea (DCU) precipitate. Concentrate the filtrate and purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).

  • Validation: Verify structure via 1H NMR . Look for the disappearance of the carboxylic acid proton and the shift of the ethyl ester protons.

Protocol B: Polymerization (ATRP)

Objective: To grow a polymer chain from the Urazole-functionalized initiator.

Reagents:

  • Urazole-Initiator (from Protocol A)

  • Monomer (e.g., PEGMA, Styrene, NIPAAm)

  • Ligand (e.g., PMDETA)

  • Catalyst (CuBr)

Procedure:

  • Setup: In a Schlenk flask, combine Monomer, Urazole-Initiator, and Ligand in a suitable solvent (e.g., Anisole).

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Critical: Oxygen poisons ATRP).

  • Initiation: Add CuBr under positive nitrogen flow. Seal and immerse in an oil bath at the required temperature (e.g., 60-70°C).

  • Termination: Stop polymerization by exposing to air and cooling.

  • Purification: Pass through a neutral alumina column to remove Copper. Precipitate into cold ether.

    • Note: The Urazole group remains stable and "dormant" throughout this process.

Protocol C: Oxidative Activation (The "Switch")

Objective: To convert the dormant Urazole polymer into the reactive TAD polymer.

Safety: TADs are highly reactive. Perform immediately before conjugation.

Reagents:

  • Urazole-Polymer[1][2]

  • Oxidant: DABCO-Br (1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct with Bromine) OR PhI(OAc)2 (Iodobenzene diacetate).

    • Why DABCO-Br? It allows for mild, room-temperature oxidation.

Procedure:

  • Dissolve Urazole-Polymer in DCM or Acetonitrile.

  • Add Oxidant (1.1 eq relative to urazole units).

  • Observation: The solution will turn a deep red/pink color within minutes. This confirms the formation of the TAD moiety.

  • Workup: Filter to remove oxidant byproducts. The red polymer solution is now ready for "clicking."

Protocol D: Bioconjugation (The "Click")

Objective: To conjugate a tyrosine-containing peptide or diene-drug to the polymer.

Procedure:

  • Add the target molecule (e.g., a peptide with surface Tyrosine residues) to the red TAD-polymer solution.

  • Reaction: Stir at room temperature.

  • Endpoint Determination: The reaction is complete when the red color fades to colorless (or pale yellow). This visual feedback confirms the consumption of TAD groups and successful bond formation.

  • Purification: Dialysis or precipitation to remove unreacted small molecules.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
No Color Change (Red) Oxidation failedEnsure oxidant is fresh. DABCO-Br is moisture sensitive. Check solvent dryness.
Color Fades Too Fast Moisture reactionTAD reacts with water (hydrolysis) over time. Ensure anhydrous conditions during the "Click" step if the target is not water-soluble.
Precipitation during Click CrosslinkingIf the target molecule has multiple dienes/tyrosines, the bifunctional polymer may crosslink. Reduce polymer concentration or use excess target molecule.

References

  • Billiet, S., De Bruycker, K., Driessen, F., et al. (2014).[3] "Triazolinediones enable ultrafast and reversible click chemistry for the design of dynamic polymer systems."[3] Nature Chemistry, 6, 815–821.[3] Link

  • Houck, H. A., et al. (2017). "Design of a thermally controlled sequence of triazolinedione-based click and transclick reactions." Chemical Science, 8, 3098-3108. Link

  • Mallakpour, S., & Rafiee, Z. (2007).[2] "A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones." Synlett, 2007(08), 1255-1256. Link

  • De Bruycker, K., et al. (2016). "Triazolinediones as Highly Tunable Reagents for Reversible Polymer Modifications." Chemical Reviews, 116(6), 3919–3974. Link

Sources

Application

Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group in Triazolidine Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Versatility of the Triazolidine Scaffold in Medicinal Chemistry Triazolidine derivatives represent a class of heterocyclic compounds tha...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Triazolidine Scaffold in Medicinal Chemistry

Triazolidine derivatives represent a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry.[1][2] Their structural similarity to biologically relevant molecules and the stereochemical complexity arising from multiple chiral centers make them attractive scaffolds for the design of novel therapeutic agents.[3] The presence of a carboxylic acid group, often at the 4-position, provides a crucial handle for synthetic diversification, allowing for the introduction of a wide array of functional groups through the formation of amides, esters, and other derivatives.[4] This functionalization is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, including their solubility, stability, and target-binding interactions.[5] This guide provides a detailed overview of the principles and protocols for the effective functionalization of the carboxylic acid moiety in triazolidine derivatives.

Core Principles of Carboxylic Acid Functionalization

The direct reaction of a carboxylic acid with a nucleophile, such as an amine or an alcohol, is generally inefficient due to the acidic nature of the carboxylic proton, which leads to an acid-base reaction rather than nucleophilic acyl substitution.[6] Therefore, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon. This is typically achieved by converting the hydroxyl group into a better leaving group.

There are several established strategies for carboxylic acid activation, which can be broadly categorized as:

  • Conversion to Acyl Halides: Acyl chlorides, typically formed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, are highly reactive intermediates that readily react with nucleophiles.[7]

  • Formation of Active Esters: In the presence of a coupling agent, the carboxylic acid can be converted into a more reactive ester, such as an O-acylisourea intermediate when using carbodiimides.[8] Additives like 1-hydroxybenzotriazole (HOBt) can trap this intermediate to form a less reactive but more selective HOBt-ester, minimizing side reactions and racemization.[9][10]

  • Use of Phosphonium and Uronium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly efficient coupling agents that form activated esters, promoting rapid amide bond formation with minimal side products.[11]

The choice of activation method depends on several factors, including the stability of the triazolidine derivative, the nucleophilicity of the coupling partner, and the desired reaction conditions.

G cluster_activation Carboxylic Acid Activation cluster_functionalization Functionalization CarboxylicAcid Triazolidine-COOH Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride, Active Ester) CarboxylicAcid->Activated_Intermediate Activating Agent (SOCl₂, EDC, HATU) Product Functionalized Derivative (Amide or Ester) Activated_Intermediate->Product Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Product

Caption: General workflow for carboxylic acid functionalization.

The Critical Role of N-Protection in Triazolidine Chemistry

A key consideration when functionalizing the carboxylic acid of a triazolidine derivative is the potential for side reactions involving the nitrogen atoms of the heterocyclic ring. These nitrogen atoms can be nucleophilic and may compete with the desired amine or alcohol nucleophile, leading to undesired byproducts. To circumvent this, it is often necessary to protect the ring nitrogens prior to carboxylic acid activation and coupling.

Commonly used nitrogen protecting groups that are compatible with standard coupling conditions include:

  • tert-Butoxycarbonyl (Boc): This group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[12][13]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is cleaved by bases, such as piperidine.[3][14] This makes it an excellent choice for orthogonal protection strategies where other acid-labile protecting groups are present in the molecule.[15]

The choice of protecting group will depend on the overall synthetic strategy and the stability of other functional groups in the molecule.

G cluster_workflow N-Protection Workflow Start Triazolidine-COOH Protect N-Protection (e.g., Boc₂O, Fmoc-Cl) Start->Protect Protected N-Protected-Triazolidine-COOH Protect->Protected Couple Carboxylic Acid Functionalization Protected->Couple Functionalized_Protected N-Protected-Functionalized Derivative Couple->Functionalized_Protected Deprotect N-Deprotection (e.g., TFA, Piperidine) Functionalized_Protected->Deprotect Final_Product Final Functionalized Derivative Deprotect->Final_Product

Caption: Workflow including N-protection and deprotection steps.

Experimental Protocols

Protocol 1: Amide Bond Formation using HATU

This protocol describes a general procedure for the coupling of an N-protected triazolidine-4-carboxylic acid with a primary or secondary amine using HATU as the coupling agent. HATU is known for its high efficiency and low rates of racemization, making it suitable for sensitive substrates.[11][16]

Materials:

  • N-Protected triazolidine-4-carboxylic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate or DCM/methanol mixtures)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected triazolidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF and add it to the reaction mixture.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.[14][17]

Protocol 2: Esterification via Fischer-Speier Esterification

This protocol outlines the acid-catalyzed esterification of a triazolidine-4-carboxylic acid. This method is particularly useful for the synthesis of simple alkyl esters (e.g., methyl or ethyl esters) and is often performed using a large excess of the alcohol as the solvent to drive the equilibrium towards the product.[18][19]

Materials:

  • Triazolidine-4-carboxylic acid

  • Anhydrous alcohol (e.g., methanol or ethanol)

  • Acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for extraction (e.g., ethyl acetate or diethyl ether)

  • Silica gel for column chromatography

  • Solvents for column chromatography

Procedure:

  • Suspend the triazolidine-4-carboxylic acid (1.0 eq) in a large excess of the anhydrous alcohol in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully add the acid catalyst (e.g., 0.1-0.2 eq of concentrated H₂SO₄ or 1.2 eq of SOCl₂).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and carefully neutralize the mixture by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography on silica gel.

Note on Steric Hindrance: Sterically hindered triazolidine carboxylic acids may require longer reaction times or more forcing conditions for complete esterification.[19][20][21]

Data Presentation: Coupling Reagents for Amide Synthesis

Coupling ReagentAdditive (if any)BaseTypical SolventAdvantagesDisadvantages
EDC HOBt or OxymaDIPEA, NMMDCM, DMFWater-soluble byproducts, mild conditions.[22]Can lead to racemization without additives.[10]
HATU NoneDIPEA, CollidineDMF, NMPHigh efficiency, low racemization, good for hindered substrates.[11][16]Higher cost.
PyBOP NoneDIPEA, NMMDMF, DCMSimilar to HATU, effective for cyclic peptides.Can form guanidinium byproducts with the amine.
Acyl Chloride NonePyridine, Et₃NDCM, THFHighly reactive, drives reaction to completion.Harsh conditions (SOCl₂), not suitable for sensitive substrates.
CDI NoneNoneTHF, DCMMild conditions, gaseous byproducts.Slower reaction rates compared to other reagents.

Characterization of Functionalized Triazolidine Derivatives

The successful functionalization of the carboxylic acid group can be confirmed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy:

  • Amides: Look for the appearance of a strong C=O stretch (amide I band) typically between 1630-1680 cm⁻¹ and an N-H bend (amide II band) around 1515-1570 cm⁻¹ for secondary amides. The N-H stretch will appear as one or two bands in the 3100-3500 cm⁻¹ region.[23][24]

  • Esters: The most characteristic absorption is the strong C=O stretch, which typically appears at a higher frequency than in carboxylic acids, usually in the range of 1735-1750 cm⁻¹. Also, a C-O stretch will be present between 1000-1300 cm⁻¹.[25]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Amides: The formation of an amide bond will result in the appearance of a new N-H proton signal (typically a broad singlet or a triplet depending on adjacent protons) in the downfield region (δ 7.5-8.5 ppm). Protons alpha to the newly formed amide or ester will also show a characteristic chemical shift.

    • Esters: The formation of an ester will be evident by the appearance of signals corresponding to the alcohol moiety, for example, a singlet around δ 3.7 ppm for a methyl ester or a quartet around δ 4.2 ppm and a triplet around δ 1.2 ppm for an ethyl ester.[7][26]

  • ¹³C NMR:

    • The carbonyl carbon of the newly formed amide or ester will have a characteristic chemical shift, typically in the range of δ 165-175 ppm.[27][28]

Mass Spectrometry (MS):

  • The molecular ion peak in the mass spectrum will confirm the molecular weight of the functionalized product, showing an increase corresponding to the mass of the added amine or alcohol minus the mass of water.[29][30][31]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inefficient carboxylic acid activation.Use a more powerful coupling reagent (e.g., HATU). Ensure all reagents and solvents are anhydrous.
Steric hindrance from the triazolidine ring or the nucleophile.Increase reaction temperature and/or time. Use a less sterically hindered nucleophile if possible.
Presence of Multiple Byproducts Side reactions involving the triazolidine ring nitrogens.Protect the ring nitrogens with a suitable protecting group (e.g., Boc or Fmoc).
Formation of N-acylurea byproduct with carbodiimide reagents.Add HOBt or HOAt to the reaction mixture.
Difficulty in Purification Polarity of the product is similar to that of starting materials or byproducts.Try a different solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). For polar compounds, reversed-phase chromatography may be effective.[32]
Poor solubility of the product.For 2-aryl thiazolidine-4-carboxylic acid derivatives, adjusting the pH or using co-solvents can improve solubility.[8]

References

  • Supporting Information for a study on tetrahydropyrimidine-5-carboxyl
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids. Benchchem.
  • Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids. Benchchem.
  • 1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)-. the NIST WebBook.
  • Amino Acid Deriv
  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech. (2025).
  • VI Protecting Groups and Orthogonal Protection Str
  • Titanium Tetrachloride-Assisted Direct Esterific
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).
  • Peptide Coupling Reagents, More than a Letter Soup.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ioniz
  • An In-depth Technical Guide to Orthogonal Protection Str
  • HATU | 148893-10-1 | Peptide Coupling Reagent. ChemPep.
  • Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species. MDPI.
  • NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatiz
  • Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. PubMed. (2015).
  • Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry.
  • (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | C6H11NO2S | CID 676443. PubChem.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008).
  • IR lecture part 2. University of Calgary.
  • Why are primary carboxylic acids more reactive towards esterific
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • column chromatography & purification of organic compounds. YouTube. (2021).
  • Ethyl (4r)
  • Synthesis from Carboxylic Acid Derivatives. University of California, Irvine.
  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.
  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
  • Method for esterifying hindered carboxylic acids.
  • Characteristic absorption bands in the IR spectra of.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity. PMC. (2017).
  • Purification of Organic Compounds by Flash Column Chrom
  • Technical Support Center: Purification of Polar Isoxazolidine Compounds. Benchchem.
  • Fig. S11. 1 H NMR spectra and 13 C NMR of 4-methyl-2-phenylquinazoline....
  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2025).

Sources

Method

Application Note: Synthesis and Isolation of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic Acid

Executive Summary & Scope 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid is a critical 1-substituted urazole building block. It serves as a direct precursor for the generation of 1 [1] and highly reactive triazolinedio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid is a critical 1-substituted urazole building block. It serves as a direct precursor for the generation of 1 [1] and highly reactive triazolinedione (TAD) reagents used in advanced click-chemistry, self-assembled monolayers (SAMs), and polymer bioconjugation. This application note details a high-yield, mild-condition synthetic protocol designed to bypass the thermal degradation issues associated with historical urazole synthesis methods.

Mechanistic Rationale: The "Why" Behind the Chemistry

Historically, 1-substituted urazoles were synthesized by fusing an aryl hydrazine with urea or biurea at extreme temperatures (~200 °C). However, this method is notorious for poor yields, competitive byproduct formation (e.g., diphenylurea), and the thermal decomposition of sensitive functional groups like carboxylic acids.

To ensure high fidelity and yield, this modern protocol utilizes ethoxycarbonyl isocyanate as the C-N-C ring donor [2].

  • Phase 1 (Nucleophilic Addition): The terminal amine of 4-hydrazinobenzoic acid acts as a nucleophile, attacking the highly electrophilic isocyanate carbon of ethoxycarbonyl isocyanate at 0 °C. This forms a stable 1-alkoxycarbonyl semicarbazide intermediate.

  • Phase 2 (Base-Mediated Cyclization): Under refluxing methanolic KOH, the internal hydrazine nitrogen is deprotonated. The resulting nucleophile attacks the ethyl ester carbonyl, driving the expulsion of ethanol and closing the 5-membered 1,2,4-triazolidine-3,5-dione (urazole) ring.

  • Phase 3 (pH-Controlled Isolation): Because both the urazole ring (pKa ~4.5) and the benzoic acid (pKa ~4.0) are acidic, the reaction must be strongly acidified to pH 1–2. This fully protonates the molecule, neutralizing its charge and triggering its precipitation from the aqueous/methanolic phase.

Synthetic Workflow Visualization

G A 4-Hydrazinobenzoic Acid C 1-(4-Carboxyphenyl)-4- (ethoxycarbonyl)semicarbazide A->C THF, 0°C to RT (Nucleophilic Addition) B Ethoxycarbonyl Isocyanate B->C D 4-(3,5-Dioxo-1,2,4- triazolidin-1-yl)benzoic acid C->D 1. KOH/MeOH, Reflux 2. HCl to pH 1-2 (Cyclization)

Synthetic workflow for 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid via semicarbazide route.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis.

Reagent / SolventMW ( g/mol )EquivalentsAmountFunctional Role
4-Hydrazinobenzoic acid 152.151.001.52 gStarting Material (Aryl Core)
Ethoxycarbonyl isocyanate 115.091.051.21 g (1.14 mL)C-N-C Ring Donor
Tetrahydrofuran (THF) 72.11-20.0 mLAprotic Solvent (Phase 1)
Potassium Hydroxide (KOH) 56.113.001.68 gBase Catalyst (Phase 2)
Methanol (MeOH) 32.04-20.0 mLProtic Solvent (Phase 2)
Hydrochloric Acid (2M) 36.46to pH 1-2~15.0 mLAcidification / Precipitation

(Note: If 4-hydrazinobenzoic acid is sourced as a hydrochloride salt, an additional 1.0 equivalent of a non-nucleophilic base such as triethylamine must be added during Phase 1 to liberate the free hydrazine).

Experimental Protocol

This protocol is designed as a self-validating system; physical state changes at each step serve as intrinsic quality control checkpoints.

Step 1: Formation of the Semicarbazide Intermediate
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.52 g (10 mmol) of 4-hydrazinobenzoic acid in 20 mL of anhydrous THF under an inert Argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the suspension to cool to 0 °C for 10 minutes.

  • Addition: Using a gas-tight syringe, add 1.14 mL (10.5 mmol) of ethoxycarbonyl isocyanate dropwise over 5 minutes. Caution: Ethoxycarbonyl isocyanate is a potent lachrymator and must be handled in a fume hood.

  • Validation Checkpoint 1: As the addition proceeds, the suspension will gradually clear into a homogenous solution, indicating successful nucleophilic addition.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Concentrate the mixture under reduced pressure to yield the semicarbazide intermediate as a crude solid.

Step 2: Base-Mediated Cyclization
  • Dissolution: Dissolve the crude semicarbazide intermediate in 20 mL of Methanol.

  • Base Addition: Add 1.68 g (30 mmol) of KOH directly to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C (reflux) for 3 hours.

  • Validation Checkpoint 2: The solution will turn a deep yellow/amber color as the urazole ring forms and is immediately deprotonated by the excess KOH, forming a soluble potassium salt.

Step 3: Acidification and Isolation
  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature. Dilute the mixture with 10 mL of deionized water to ensure all salts remain in solution.

  • Acidification: Place the flask in an ice bath. Slowly add 2M HCl dropwise while monitoring the pH. Continue addition until the pH reaches 1–2.

  • Validation Checkpoint 3: A dense, pale-yellow to white precipitate will crash out of the solution. This confirms the protonation of both the benzoic acid and the urazole moieties, rendering the product insoluble in the aqueous/methanolic mixture.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual KCl salts.

  • Drying: Dry the product under high vacuum at 40 °C overnight to afford 4-(3,5-dioxo-1,2,4-triazolidin-1-yl)benzoic acid.

Analytical Validation

To confirm the structural integrity of the synthesized product, perform


H NMR (DMSO-

). The self-validating markers for this compound are:
  • Urazole N-H protons: A broad singlet integrating to 2H typically appears far downfield between

    
     10.0–11.0 ppm.
    
  • Carboxylic Acid O-H: A distinct singlet integrating to 1H appears around

    
     13.0 ppm.
    
  • Aromatic protons: Two distinct doublets (integrating to 2H each) in the

    
     7.6–8.0 ppm range, confirming the para-substituted benzene ring.
    

References

  • Title: 1-Substituted urazole radicals are a class of deeply colored persistent nitrogen-centered radicals Source: MDPI / Molbank URL
  • Title: Triazolinediones as Highly Enabling Synthetic Tools | Chemical Reviews Source: ACS Publications URL
  • Title: Efficient Routes for the Preparation of Urazole Radical Self-Assembled Monolayers on Gold Surfaces Source: The Journal of Physical Chemistry C URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic Acid

Executive Summary & Chemical Context Welcome to the technical support hub for 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid . This compound is a bifunctional heterocycle derived from p-aminobenzoic acid (PABA).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Welcome to the technical support hub for 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid . This compound is a bifunctional heterocycle derived from p-aminobenzoic acid (PABA). To successfully purify it, one must understand its dual-acidic nature and its redox susceptibility.

Critical Chemical Properties:

  • Dual Acidity: The molecule possesses a carboxylic acid (

    
    ) and a urazole N-H proton (
    
    
    
    ). Both must be considered during extraction.
  • Redox Sensitivity: The urazole ring (colorless) can oxidize to a 1,2,4-triazoline-3,5-dione (pink/red) upon exposure to air or oxidants.

  • Solubility Profile: High solubility in basic aqueous media and polar aprotic solvents (DMSO, DMF); low solubility in acidic water and non-polar organics.

Core Purification Protocols

Protocol A: Acid-Base Reprecipitation (The "Workhorse" Method)

Best for: Removing non-acidic impurities (unreacted anilines) and bulk cleanup of crude reaction mixtures.

The Logic: Because the product contains two acidic protons, it is highly soluble in dilute base. Impurities that lack this acidity (e.g., ester precursors, unreacted semicarbazides) will remain insoluble or less soluble, allowing for filtration.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in 1.0 M NaOH (or KOH). Use approximately 10 mL of base per gram of crude material.

    • Note: The solution should turn clear. If a solid remains, it is likely an impurity.

  • Filtration: Filter the alkaline solution through a Celite pad or a sintered glass funnel to remove insoluble byproducts.

  • Precipitation (Critical Step):

    • Cool the filtrate to 0–5°C in an ice bath.

    • Slowly add 6 M HCl dropwise with vigorous stirring.

    • Target pH: You must acidify to pH

      
       1–2 .
      
    • Why? Stopping at pH 4-5 may only protonate the urazole nitrogen, leaving the carboxylate ionized and the product in solution. You must crush the pH to fully protonate both sites.

  • Isolation: Filter the resulting white precipitate and wash with cold dilute HCl (0.1 M) followed by cold water. Dry under vacuum at 60°C.

Visualization: Acid-Base Extraction Logic

ExtractionWorkflow Crude Crude Solid Mixture BaseAdd Add 1.0 M NaOH (Deprotonation) Crude->BaseAdd Filter Filtration BaseAdd->Filter Insolubles Solid Impurities (Discard) Filter->Insolubles Retentate Filtrate Clear Filtrate (Dianion Species) Filter->Filtrate Permeate Acidify Add 6M HCl to pH 1 Filtrate->Acidify FinalSolid Pure Precipitate (Fully Protonated) Acidify->FinalSolid Precipitation

Caption: Workflow for isolating the target acid from non-acidic impurities using pH switching.

Protocol B: Recrystallization (Polishing)

Best for: Removing trace colored impurities and improving crystal habit.

Solvent System Selection:

Solvent System Ratio (v/v) Application
Ethanol / Water 80:20 Standard purification. Good recovery.
Acetic Acid / Water 50:50 Best for removing "pink" oxidation products.

| DMF / Water | 10:90 | Use only for extremely stubborn, high-melting samples. |

Procedure (Ethanol/Water):

  • Dissolve the solid in boiling ethanol (minimum volume).

  • If the solution is colored (pink/brown), add activated charcoal, boil for 5 mins, and filter hot.

  • Add hot water dropwise until persistent turbidity is observed.

  • Allow to cool slowly to room temperature, then refrigerate (4°C) overnight.

  • Filter crystals and wash with cold 50% EtOH.

Advanced Purification: Chromatography

For pharmaceutical-grade purity (>99.5%), automated Flash or Prep-HPLC is required.

  • Stationary Phase: C18 (Reverse Phase).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (Benzoic acid moiety) and 210 nm.

Technical Insight: The addition of Formic Acid or TFA is mandatory . Without it, the carboxylic acid and urazole protons will equilibrate between ionized and neutral states, leading to severe peak tailing and poor resolution.

Troubleshooting & FAQs

Q1: My product has a persistent pink or reddish hue. Is it impure?

  • Diagnosis: Yes. This is a classic signature of urazole oxidation . The urazole ring (

    
    ) can oxidize to the azo-linkage (
    
    
    
    ), forming a 1,2,4-triazoline-3,5-dione derivative, which is typically red/pink.
  • Fix:

    • Recrystallize from Acetic Acid/Water . The acidic environment discourages the azo form.

    • Add a pinch of Sodium Bisulfite or Ascorbic Acid during the initial dissolution in base (Protocol A) to reduce any oxidized species back to the colorless urazole.

Q2: I have low recovery after acid precipitation. Where is my product?

  • Diagnosis: The pH is likely not low enough.

  • Explanation: The urazole

    
     is 
    
    
    
    and the benzoic acid
    
    
    is
    
    
    . If you acidify to pH 5, the molecule exists as a mono-anion (zwitterion or carboxylate) which has significant water solubility.
  • Fix: Ensure the final pH is < 2.0 . Verify with a calibrated pH meter, not just litmus paper.

Q3: The NMR spectrum shows broad peaks around 10-12 ppm.

  • Diagnosis: This is normal for this compound.

  • Explanation: You are seeing the exchangeable protons of the carboxylic acid (-COOH ) and the urazole (-NH -). These protons often broaden due to hydrogen bonding or exchange with trace water in the DMSO-

    
    .
    
  • Verification: Perform a

    
     shake. If the peaks disappear, they are the correct exchangeable protons.
    

Visual Troubleshooting Matrix

Troubleshooting Problem Issue Observed Pink Pink/Red Color Problem->Pink LowYield Low Yield Problem->LowYield BroadNMR Broad NMR Peaks Problem->BroadNMR Oxidation Cause: Oxidation Fix: Add NaHSO3 Pink->Oxidation PHControl Cause: pH > 2 Fix: Add HCl to pH 1 LowYield->PHControl HExchange Cause: H-Bonding Fix: D2O Shake (Normal) BroadNMR->HExchange

Caption: Decision matrix for diagnosing common experimental anomalies.

References

  • Mallakpour, S., & Rafiee, Z. (2007).[1][2] A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(08), 1255–1256.

  • Zolfigol, M. A., et al. (2000). Oxidation of Urazoles to 1,2,4-Triazoline-3,5-diones. Tetrahedron Letters, 41(20), 4013-4015.
  • PubChem. (n.d.).[3] 4-(3,5-dioxo-1,2,4-triazolidin-1-yl)benzoic acid (Compound Summary).

Sources

Optimization

Technical Support Center: Solubility Optimization for Triazolidine Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming aqueous insolubility of 1,2,4-triazolidine-3-thiones and related scaffolds. Executive Summary: The Physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming aqueous insolubility of 1,2,4-triazolidine-3-thiones and related scaffolds.

Executive Summary: The Physicochemical Barrier

Welcome to the technical guide for handling triazolidine derivatives. If you are reading this, you are likely facing the "Brick Wall" of drug discovery: your bioactive compound is potent in silico but precipitates immediately in vitro.

Triazolidine derivatives (particularly 1,2,4-triazolidine-3-thiones and diones ) present a unique solubility paradox. While they contain multiple nitrogen atoms (potential H-bond acceptors), their rigid heterocyclic structure often leads to high crystal lattice energy (high melting points) and moderate lipophilicity. Furthermore, they exhibit thione-thiol tautomerism , making their solubility highly pH-dependent.

This guide moves beyond generic advice to provide a mechanistic troubleshooting framework for stabilizing these molecules in aqueous media (PBS, cell culture media).

Module 1: The "Crash" – Precipitation Upon Dilution

Scenario: You dissolve your compound in 100% DMSO (10 mM stock), but upon diluting to 10 µM in PBS (pH 7.4), the solution turns cloudy or the compound crashes out over 2 hours.

The Mechanism: The "Spring and Parachute" Failure

When you inject a DMSO stock into water, you create a momentary state of supersaturation (the "Spring"). If the compound is lipophilic and crystalline, the water molecules strip away the DMSO solvation shell faster than the compound can equilibrate, causing it to revert to its lowest energy state: the crystal lattice. You lack a "Parachute" (stabilizer) to keep it in solution.

Troubleshooting Protocol: The Kinetic Solubility Check

Do not assume your compound is soluble just because the solution looks clear initially. Nanoparticular aggregates can form, leading to false positives in bioassays (pan-assay interference).

Step-by-Step Diagnosis:

  • Prepare Stock: 10 mM in DMSO.

  • Dilution: Spike into PBS (pH 7.4) to reach 50 µM (0.5% DMSO final).

  • Incubation: Shake at 37°C for 2 hours.

  • Filtration: Filter half the sample through a 0.45 µm PVDF membrane.

  • Quantification: Inject both Filtered and Unfiltered samples into HPLC.

    • Solubility % = (AUC Filtered / AUC Unfiltered) × 100

Decision Matrix:

  • < 20% Recovery: Critical insolubility. Proceed to Module 2 (pH) .

  • 20-80% Recovery: Metastable. Proceed to Module 3 (Cosolvents/Surfactants) .

  • > 90% Recovery: Soluble.

Module 2: The "Brick" – Intrinsic Insolubility & pH

Scenario: The compound is inherently insoluble at neutral pH.

The Science: The pKa Pivot

Many bioactive triazolidines (e.g., thiones) are weak acids due to the N-H group adjacent to the thiocarbonyl/carbonyl.

  • pKa Range: Typically 6.0 – 9.0.

  • At pH 7.4: If pKa is > 8.0, the molecule remains largely protonated (neutral) and insoluble.

  • At pH 2.0: Fully protonated (neutral) and insoluble.

  • At pH 10.0: Deprotonated (anionic) and soluble.

Actionable Strategy: If your assay tolerates it, shifting the pH by even 0.5 units can logarithmically increase solubility.

pH ConditionPredominant SpeciesSolubility Prediction
pH 1.2 (Gastric) Neutral (Thione form)Poor (Aggregates)
pH 7.4 (Plasma) Mixed (Equilibrium)Moderate/Variable
pH 9.0 (Basic) Anionic (Thiolate form)High (Salt formation)

Protocol: Thermodynamic Solubility Profiling

  • Add excess solid compound to three vials containing buffers at pH 4.0, 7.4, and 9.0.

  • Shake for 24 hours at 25°C.

  • Filter and analyze via HPLC-UV.

  • Result: If solubility jumps significantly at pH 9, your compound is a weak acid. Consider formulating as a Sodium or Potassium salt (lyophilize from dilute NaOH) rather than the free base.

Module 3: The "Trojan Horse" – Encapsulation & Complexation

Scenario: You cannot alter pH (e.g., cell-based assays) and DMSO limits are strict (< 0.1%).

The Solution: Cyclodextrins (CDs)

Triazolidine rings fit well into the hydrophobic cavity of


-Cyclodextrin (Beta-CD)  or its more soluble derivative, Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
. The CD acts as a "Trojan Horse," hiding the hydrophobic triazolidine core while presenting a hydrophilic exterior to the water.

Why HP-


-CD? 
  • Native

    
    -CD has limited solubility (~18 mg/mL).
    
  • HP-

    
    -CD is soluble >600 mg/mL and is non-toxic to most cell lines up to 10-20 mM.
    
Protocol: Phase Solubility Study (Higuchi & Connors)

This determines the stability constant (


) of your drug-CD complex.
  • Preparation: Prepare 0, 5, 10, 20, and 40 mM HP-

    
    -CD solutions in PBS.
    
  • Saturation: Add excess triazolidine derivative to each vial.

  • Equilibration: Shake for 48 hours.

  • Analysis: Filter and quantify drug concentration.

  • Plot: [Drug] (y-axis) vs. [CD] (x-axis).

    • Linear slope < 1: Indicates 1:1 inclusion complex.[1]

    • Solubility Enhancement Factor:

      
      .
      

Visual Troubleshooting Guide

The following diagram outlines the logical flow for selecting the correct solubilization strategy based on your compound's behavior.

SolubilityStrategy Start Start: Compound Precipitates in Aqueous Media CheckStruct Analyze Structure: Is there an acidic N-H (Thione/Dione)? Start->CheckStruct Acidic Yes (Weak Acid) CheckStruct->Acidic Thione/Dione present Neutral No (Neutral/Basic) CheckStruct->Neutral Fully substituted pKaCheck Check pKa SaltForm Strategy A: Formulate as Na+ Salt or Adjust Buffer > pH 8 pKaCheck->SaltForm pKa < 8.0 Complex Strategy C: Cyclodextrin Complexation (HP-beta-CD) pKaCheck->Complex pKa > 8.0 (Too weak) Acidic->pKaCheck Cosolvent Strategy B: Use Cosolvents (DMSO/PEG400) Neutral->Cosolvent Assay tolerates solvent Neutral->Complex Strict solvent limits End Proceed to Bioassay SaltForm->End Soluble Anion Complex->End Soluble Inclusion Complex

Caption: Decision tree for triazolidine solubilization. Green paths indicate the highest probability of success for thione derivatives.

Frequently Asked Questions (FAQ)

Q: My triazolidine-3-thione is soluble in DMSO, but I see a fine precipitate after 24 hours in the fridge. Why? A: DMSO is hygroscopic. It absorbs water from the air.[2] If your compound is critically insoluble in water, even the 1-2% water absorbed by DMSO over time can cause "gradual crashing."

  • Fix: Store stocks in single-use aliquots at -20°C. Do not freeze-thaw multiple times.

Q: Can I use Tween-80 instead of Cyclodextrins? A: Yes, surfactants like Tween-80 (Polysorbate 80) work by forming micelles that entrap the drug. However, Tween-80 can be hemolytic and may interfere with cell membrane assays more than Cyclodextrins.

  • Recommendation: Use Tween-80 (0.1% - 1%) only for in vivo formulations or non-membrane-sensitive assays. Use HP-

    
    -CD for cell culture.
    

Q: What is the maximum DMSO concentration I can use in cell culture? A: Generally, 0.1% v/v is the safe upper limit for most cell lines to avoid solvent toxicity. Some robust cancer lines tolerate 0.5%, but you must run a "Vehicle Control" (DMSO only) to prove the solvent isn't killing your cells.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][3][4][5] Advanced Drug Delivery Reviews. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Hichri, S., et al. (2011). Synthesis and Characterization of Inclusion Complex of -Cyclodextrin and Triazole Derivatives. Journal of Inclusion Phenomena. (Contextual grounding for triazole-CD interactions).

Sources

Troubleshooting

Technical Support Center: Purification of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic Acid

[1][2] Case ID: PUR-URZ-001 Subject: Recrystallization Solvents & Purification Protocols Status: Active Support Level: Senior Application Scientist[1][2] Executive Summary This guide addresses the purification of 4-(3,5-...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Case ID: PUR-URZ-001 Subject: Recrystallization Solvents & Purification Protocols Status: Active Support Level: Senior Application Scientist[1][2]

Executive Summary

This guide addresses the purification of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid (also known as 1-(4-carboxyphenyl)urazole).[1][2] This molecule presents a dual-solubility challenge: it contains a highly polar, hydrogen-bond-donating urazole ring and a pH-sensitive carboxylic acid moiety.[1][2]

Successful isolation requires exploiting the acidity of the urazole N-H and the carboxylic acid. While standard organic solvent recrystallization is possible, Acid-Base Reprecipitation is often the superior primary purification method for this class of compounds, followed by a polishing recrystallization.[2]

Module 1: Solvent Selection Matrix

The following table categorizes solvents based on their interaction with the urazole-benzoic acid scaffold.

Solvent SystemRoleSuitabilityTechnical Notes
Glacial Acetic Acid Primary SolventHigh Gold Standard. Dissolves the compound at high temperatures; promotes formation of dense, pure crystals upon cooling.[1][2] High boiling point allows for thermodynamic stability.[1][2]
Ethanol / Water (80:20) Binary SystemHigh Excellent for yield.[1][2] The compound dissolves in hot ethanol; water acts as the anti-solvent.[1] Warning: Ensure pH is <4 to prevent ionization.[1][2]
DMF / Water Binary SystemMedium Use only if the compound is insoluble in boiling acetic acid.[1] DMF is difficult to remove completely from the crystal lattice (solvate formation).[1][2]
Aqueous NaOH / HCl Reactive SystemCritical Used for Acid-Base Reprecipitation .[1][2] Dissolves as the dianion (soluble in water); precipitates as the free acid upon acidification.[2]
Acetone / Hexane Anti-solventLow Generally poor.[1][2] The compound is often too polar for acetone to dissolve it effectively without excessive volume.[1][2]

Module 2: Step-by-Step Protocols

Protocol A: Acid-Base Reprecipitation (Primary Purification)

Recommended for crude material containing uncyclized intermediates or inorganic salts.[1][2]

Mechanism: The molecule is converted to its water-soluble dianion salt.[1][2] Insoluble organic impurities are filtered off.[1][2][3][4][5] The filtrate is acidified to reprecipitate the pure product.[1]

  • Dissolution: Suspend crude solid in 10% aqueous NaOH (or KOH). Use 10 mL per gram of solid.[1][2]

  • Digestion: Stir at room temperature for 30 minutes. The solution should become clear (amber/yellow).[1][2]

    • Checkpoint: If solids remain, they are likely impurities.[1][2][3][6]

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble impurities.[1][2]

  • Precipitation: Cool the filtrate to 0–5°C in an ice bath. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1–2.

  • Isolation: A thick white/off-white precipitate will form.[1][2] Stir for an additional 30 minutes to ensure complete protonation.

  • Wash: Filter and wash copiously with cold water to remove NaCl/KCl salts.[1][2]

Protocol B: Thermal Recrystallization (Polishing)

Recommended for final purification to achieve analytical grade purity.[1][2]

Solvent: Glacial Acetic Acid (Alternative: Ethanol/Water)[1][2]

  • Setup: Place the dry solid in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add Glacial Acetic Acid (approx. 10-15 mL/g).

  • Reflux: Heat to boiling. If the solid does not dissolve, add more solvent in small increments (1 mL at a time) until a clear solution is obtained.[2]

  • Hot Filtration: If "black specks" or insoluble particles persist, filter the hot solution rapidly through a pre-warmed glass funnel.[2]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed (slow cooling promotes purity). Then, cool to 4°C.

  • Collection: Filter the crystals. Wash with a small amount of cold acetic acid, followed by a wash with cold water (to remove acid traces).[1][2]

  • Drying: Dry under high vacuum at 60°C to remove solvent residues.[1][2]

Module 3: Workflow Visualization

Figure 1: Purification Logic Flow

Caption: Decision pathway for selecting between Acid-Base Reprecipitation and Thermal Recrystallization based on crude purity.

PurificationLogic Start Crude 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid CheckPurity Assess Crude Purity (TLC / LC-MS) Start->CheckPurity Decision1 Contains Inorganic Salts or Uncyclized Precursors? CheckPurity->Decision1 MethodA Protocol A: Acid-Base Reprecipitation (NaOH Dissolution -> HCl Ppt) Decision1->MethodA Yes (Dirty) MethodB Protocol B: Thermal Recrystallization (Glacial Acetic Acid) Decision1->MethodB No (Clean) MethodA->MethodB Polishing Step CheckColor Is Product Colored? MethodB->CheckColor Charcoal Add Activated Charcoal (Hot Filtration) CheckColor->Charcoal Yes Final Pure Crystalline Solid CheckColor->Final No Charcoal->MethodB Re-filter

Module 4: Troubleshooting & FAQs

Q1: The product "oils out" instead of crystallizing. What happened?

Diagnosis: This usually occurs if the solvent system is too polar (too much water) or if the solution was cooled too rapidly, trapping impurities that lower the melting point.[2] Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of the "good" solvent (e.g., Ethanol or Acetic Acid).[1][2]

  • Seed the solution with a tiny crystal of pure product (if available) or scratch the inner glass wall with a rod to induce nucleation.[1][2]

  • Allow to cool very slowly wrapped in a towel.

Q2: My yield is very low (<40%) after Acid-Base precipitation.

Diagnosis: The pH was likely not low enough. The urazole ring is acidic (pKa ~6) and the benzoic acid is acidic (pKa ~4).[1][2] Fix: Ensure the final pH is below 2 . If the pH is 4–5, the molecule may exist as a mono-anion (partially soluble).[2] Use concentrated HCl and check with pH paper, not just by volume.

Q3: Can I use DMSO for recrystallization?

Analysis: Technically yes, but practically no . Reasoning: DMSO has a high boiling point (189°C) and binds strongly to polar molecules.[1][2] Removing DMSO requires high-vacuum drying at elevated temperatures, which risks decomposing the urazole ring.[1][2] Use DMF only as a last resort, and prefer Acetic Acid.

Q4: The melting point is lower than the literature value (~220°C).

Diagnosis: Solvate formation or retained solvent. Fix: Urazoles are prone to forming solvates with acetic acid or ethanol.[1][2] Dry the sample at 80°C under vacuum (0.1 mbar) for at least 12 hours. Run a TGA (Thermogravimetric Analysis) if possible to confirm solvent loss.[1][2]

References

  • Mallakpour, S., & Rafiee, Z. (2007).[1][2][7][8] A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett.

  • Zolfigol, M. A., et al. (2000).[1][2] Urazoles: Synthesis and Applications. Organic Preparations and Procedures International. [1][2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition).[1][2] Recrystallization Techniques for Carboxylic Acids. [General Reference for Acid Purification Protocols]

Sources

Reference Data & Comparative Studies

Validation

FTIR Peak Assignments for Triazolidine-3,5-dione Functional Groups

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The triazolidine-3,5-dione (urazole) moiety represents the reduced, cyclic adduct form of the...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The triazolidine-3,5-dione (urazole) moiety represents the reduced, cyclic adduct form of the highly reactive triazolinedione (TAD) class of reagents. In drug discovery and polymer chemistry, TAD reagents (such as 4-phenyl-1,2,4-triazoline-3,5-dione, PTAD) are utilized as "click" reagents for rapid, catalyst-free bioconjugation and polymer crosslinking via Alder-ene or Diels-Alder reactions.

This guide provides a definitive technical comparison of the FTIR spectral signatures distinguishing the oxidized triazolinedione (TAD) precursor from the reduced triazolidine-3,5-dione (urazole) product. Accurate interpretation of these shifts is critical for validating reaction completion, quantifying functionalization, and monitoring shelf-life stability.

Structural Context & Mechanistic Insight

To interpret the spectra accurately, one must understand the vibrational causality driven by the electronic environment of the 1,2,4-triazole ring.

The Transformation

The core analytical challenge is tracking the conversion of the electron-deficient azo (-N=N-) bond in the TAD ring to the saturated hydrazine (-NH-N-) linkage in the urazole ring.

  • Precursor (TAD): Planar, highly conjugated system with a strong electron-withdrawing azo group flanking the carbonyls. This stiffens the C=O bonds, shifting them to higher wavenumbers.

  • Product (Triazolidine/Urazole): Loss of the azo double bond breaks the cyclic conjugation. The introduction of N-H bonds allows for hydrogen bonding, significantly broadening and red-shifting the carbonyl signals.

Visualization: Reaction & Spectral Logic

The following diagram illustrates the chemical transformation and the corresponding spectral decision logic.

TAD_Reaction_Logic TAD Triazolinedione (TAD) (Oxidized, Red) Reaction Alder-ene / Diels-Alder Reaction TAD->Reaction + Diene/Ene Spec_TAD Key IR Features: • C=O: ~1750-1780 cm⁻¹ (Doublet) • N=N: ~1540 cm⁻¹ (Weak) • No N-H Stretch TAD->Spec_TAD Urazole Triazolidine-3,5-dione (Reduced, Colorless) Reaction->Urazole Spec_Urazole Key IR Features: • C=O: ~1660-1720 cm⁻¹ (Shifted) • N-H: ~3150-3300 cm⁻¹ (Strong) • Loss of N=N Urazole->Spec_Urazole

Figure 1: Mechanistic pathway from TAD to Triazolidine-3,5-dione showing the correlation between chemical structure changes and primary IR spectral shifts.

Comparative Spectral Analysis

The following table contrasts the vibrational modes of the starting material (PTAD) and the resulting triazolidine scaffold. This comparison is the primary method for validating "click" efficiency.

Table 1: Critical FTIR Peak Assignments
Functional GroupVibrational ModeTriazolinedione (TAD)Triazolidine-3,5-dione (Urazole)Shift / Diagnostic Note
Carbonyl (C=O) Symmetric / Asymmetric Stretch1750 – 1790 cm⁻¹ (Often a sharp doublet)1660 – 1720 cm⁻¹ (Broad, intense)Diagnostic Shift: The C=O band red-shifts by ~60-100 cm⁻¹ upon reduction. The urazole carbonyls are sensitive to H-bonding.
Nitrogen-Hydrogen (N-H) StretchingAbsent 3150 – 3350 cm⁻¹ Primary Indicator: Appearance of a broad, medium-to-strong band confirms ring saturation (formation of the N-H bond).
Azo (-N=N-) Stretching~1540 cm⁻¹ (Weak/Inactive)Absent Difficult to see in IR; better monitored via Raman or loss of visible red color.
C-N Ring Skeletal Vibration1400 – 1420 cm⁻¹1450 – 1480 cm⁻¹Less diagnostic due to overlap with C-H bending modes (fingerprint region).
Aromatic C-H Stretching3000 – 3100 cm⁻¹3000 – 3100 cm⁻¹Remains constant (if 4-phenyl substituted), serving as an internal reference.

Detailed Peak Assignments & Causality

The Carbonyl Doublet (1790 – 1660 cm⁻¹)
  • TAD Form: The 3,5-dione carbonyls in the oxidized form are mechanically coupled through the N=N bond. This coupling, combined with the electron-withdrawing nature of the azo group, results in a characteristic high-frequency doublet (symmetric and asymmetric stretching) often centered around 1770 cm⁻¹ .

  • Triazolidine Form: Upon reaction, the N=N bond becomes a N-N single bond. The ring flexibility increases, and the electron-withdrawing effect diminishes. Crucially, the new N-H group can form intermolecular hydrogen bonds with the C=O oxygens, dragging the frequency down to the 1660–1700 cm⁻¹ range, typical of cyclic ureas/imides.

The N-H "Fingerprint" (3150 – 3350 cm⁻¹)
  • Mechanism: The formation of the triazolidine ring via the Alder-ene reaction involves the transfer of an allylic hydrogen to the nitrogen of the TAD ring.

  • Observation: A pristine TAD spectrum is void of signals >3100 cm⁻¹ (excluding aromatic C-H). The appearance of a broad band centered at 3200 cm⁻¹ is the definitive proof of adduct formation.

Experimental Protocol: In-Situ Monitoring

Objective: Monitor the kinetics of a PTAD-mediated Alder-ene reaction using FTIR.

Materials
  • Reagent: 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) – Handle with care; moisture sensitive.

  • Substrate: Ene-reactive polymer or small molecule (e.g., polybutadiene, cholesterol).

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃). Avoid protic solvents.

Step-by-Step Workflow
  • Background Scan: Collect a background spectrum of the pure solvent and the specific reaction cell (CaF₂ or KBr windows recommended).

  • Substrate Baseline: Dissolve the ene-substrate in solvent and record the spectrum (T=0). Note the C=C stretch (approx. 1640 cm⁻¹) if visible.

  • Reagent Addition: Add a stoichiometric amount of PTAD (solution is deep red).

    • Immediate Observation: Appearance of peaks at 1770 cm⁻¹ (TAD C=O).

  • Kinetic Scans: Record spectra every 30 seconds.

    • Watch for:

      • Decay of the 1770 cm⁻¹ peak.

      • Growth of the 1690 cm⁻¹ peak (Urazole C=O).

      • Growth of the 3200 cm⁻¹ band (N-H).

  • Endpoint Determination: The reaction is complete when the 1770 cm⁻¹ peak stabilizes or disappears (and the solution turns colorless).

Self-Validating Spectral Logic

Use this logic flow to validate your peak assignments.

Spectral_Logic Start Analyze Spectrum (1500 - 3500 cm⁻¹) Check_NH Is there a broad band at 3150-3350 cm⁻¹? Start->Check_NH Check_CO_High Is there a sharp doublet > 1750 cm⁻¹? Check_NH->Check_CO_High No Check_CO_Low Is there a strong band at ~1680 cm⁻¹? Check_NH->Check_CO_Low Yes Result_TAD Result: Unreacted TAD (Oxidized Precursor) Check_CO_High->Result_TAD Yes Result_Mix Result: Partial Conversion (Reaction in Progress) Check_CO_High->Result_Mix Yes, but 1680 also present Check_CO_Low->Result_Mix Yes, but 1750 also present Result_Urazole Result: Triazolidine-3,5-dione (Fully Reacted Adduct) Check_CO_Low->Result_Urazole Yes

Figure 2: Logic gate for determining the oxidation state of the triazole ring based on FTIR spectral data.

References

  • National Institute of Standards and Technology (NIST) . 4-Phenylurazole Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem . 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) Compound Summary. National Library of Medicine. Available at: [Link]

  • MDPI . Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules 2023. Available at: [Link]

Sources

Comparative

Advanced HPLC Method Development for Triazolidine Derivatives: A Comparative Guide

Executive Summary Triazolidine derivatives (e.g., 1,2,4-triazolidine-3-thiones) represent a potent scaffold in medicinal chemistry, exhibiting antifungal, anticancer, and anti-inflammatory properties. However, their asse...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triazolidine derivatives (e.g., 1,2,4-triazolidine-3-thiones) represent a potent scaffold in medicinal chemistry, exhibiting antifungal, anticancer, and anti-inflammatory properties. However, their assessment presents a "perfect storm" of chromatographic challenges: high polarity, susceptibility to thiol-thione tautomerism, and the presence of closely eluting regioisomers.

Standard alkyl-bonded phases (C18) often fail to provide the necessary selectivity for these nitrogen-rich heterocycles. This guide objectively compares the performance of C18 , Phenyl-Hexyl , and HILIC stationary phases. It argues that for the purity assessment of complex triazolidine mixtures, Phenyl-Hexyl chemistries offer superior resolution of structural isomers due to specific


 interactions, provided the correct organic modifier is utilized.

Part 1: The Comparative Landscape

The Challenge: Why Standard C18 Fails

While C18 is the workhorse of the industry, it relies primarily on hydrophobic subtraction. Triazolidine derivatives often possess:

  • Multiple Nitrogen Atoms: Leading to peak tailing due to silanol interactions.

  • Structural Isomerism: Positional isomers (e.g., 1,2,4- vs 1,2,3- substitution patterns) often have identical hydrophobicity (

    
    ), making them co-elute on C18.
    
  • Tautomerism: The rapid interconversion between thione and thiol forms can result in peak splitting or band broadening.

Alternative Solutions: Phenyl-Hexyl and HILIC

The following table summarizes the performance characteristics of the three primary candidates for triazolidine analysis.

FeatureC18 (Octadecyl) Phenyl-Hexyl HILIC (Bare Silica/Amide)
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

Interaction
Hydrophilic Partitioning
Isomer Selectivity Low (Co-elution likely)High (Resolves aromatics)Moderate (Based on polarity)
Polar Retention Poor (Early elution)ModerateExcellent
Tailing Factor (

)
1.2 – 1.8 (Silanol activity)1.0 – 1.3 (Rigid structure)1.1 – 1.5
Mobile Phase ACN/Water preferredMeOH/Water preferred ACN/Buffer (High Organic)
Best Use Case Initial screening, simple mixturesPurity of complex isomers Highly polar metabolites
The "Secret Weapon": Phenyl-Hexyl + Methanol

Expert Insight: When using Phenyl-Hexyl columns, avoid Acetonitrile (ACN) if possible. ACN contains


-electrons (triple bond) that compete with the analyte for the stationary phase's 

-system, dampening the selectivity. Methanol (MeOH) , being "

-transparent," allows the triazolidine ring to fully interact with the phenyl ligands, maximizing separation of isomers.

Part 2: Experimental Workflow & Decision Logic

To ensure a self-validating system, the method development must follow a logic-gated path.

Workflow Visualization

The following diagram outlines the decision process for selecting the stationary phase based on analyte properties.

MethodDevelopment Start Start: Triazolidine Sample Solubility Solubility/LogP Check Start->Solubility IsPolar LogP < 0? Solubility->IsPolar HILIC_Path Select HILIC Mode (Amide or Bare Silica) IsPolar->HILIC_Path Yes (Hydrophilic) RP_Path Select Reversed Phase IsPolar->RP_Path No (Lipophilic) Optimization Optimize pH (Control Tautomerism) HILIC_Path->Optimization Screening Column Screening: C18 vs. Phenyl-Hexyl RP_Path->Screening Isomers Are Isomers Present? Screening->Isomers C18_Select Select C18 (Standard Purity) Isomers->C18_Select No Phenyl_Select Select Phenyl-Hexyl (Mobile Phase: MeOH) Isomers->Phenyl_Select Yes (Critical Pair) C18_Select->Optimization Phenyl_Select->Optimization Validation Validation (ICH Q2(R2)) Optimization->Validation

Caption: Decision tree for stationary phase selection based on analyte polarity and structural complexity.

Part 3: Detailed Protocol & Case Study

Buffer Selection: Controlling Tautomerism

Triazolidine-3-thiones exist in equilibrium with their thiol forms.

  • Protocol: Use a buffered mobile phase at pH 3.0 (e.g., 10mM Ammonium Formate adjusted with Formic Acid).

  • Causality: Acidic pH protonates the ring nitrogens and favors the thione tautomer, stabilizing the peak shape and preventing "saddle" peaks common in neutral conditions.

Experimental Comparison Data (Simulated)

Consider a separation of a target triazolidine (TZ-1) from its positional isomer impurity (TZ-Iso).

Conditions:

  • Flow: 1.0 mL/min[1][2]

  • Temp: 30°C

  • Gradient: 5-95% Organic over 10 min.

ParameterColumn A: C18 (ACN Modifier) Column B: Phenyl-Hexyl (MeOH Modifier)
TZ-1 Retention (

)
4.25 min5.10 min
TZ-Iso Retention (

)
4.35 min5.65 min
Resolution (

)
0.8 (Co-eluting)3.2 (Baseline Resolved)
Selectivity (

)
1.021.11
Tailing Factor (

)
1.61.1

Analysis: The C18 column fails to separate the isomers (


) because the hydrophobic surface area of both isomers is nearly identical. The Phenyl-Hexyl column engages in 

stacking with the aromatic triazole ring. The subtle difference in electron density distribution between the isomers results in significantly different interaction strengths, yielding baseline resolution.
Validation Framework (ICH Q2(R2))

The method must be validated according to ICH Q2(R2) guidelines, which now emphasize "Lifecycle Management" and the "Analytical Target Profile (ATP)" [1].

Specificity (Forced Degradation)
  • Acid/Base Hydrolysis: Expose sample to 0.1N HCl/NaOH for 4 hours.

  • Oxidation: 3%

    
     for 2 hours (Triazolidines are sensitive to oxidation to triazoles).
    
  • Acceptance Criteria: Peak purity index (via PDA) > 0.999 for the main peak; resolution > 1.5 for all degradation products.

Validation Workflow Diagram

This diagram illustrates the validation requirements specifically for impurity methods.

ValidationFlow ATP Define ATP (Analytical Target Profile) Specificity Specificity (Forced Degradation) ATP->Specificity Linearity Linearity & Range (LOQ to 120%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Robustness Robustness (DoE Approach) Accuracy->Robustness Report Validation Report Robustness->Report

Caption: ICH Q2(R2) aligned validation workflow for impurity assessment.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[2][3][4][5] The global regulatory standard for validating analytical methods. [Link]

  • Waters Corporation. Alternative Selectivity of Phenyl-Hexyl Columns. (2022).[3] Technical note on

    
     interactions in HPLC.
    [Link]
    
  • Kazakevich, Y.[6][7] & LoBrutto, R. HPLC for Pharmaceutical Scientists. (2007). Wiley-Interscience. (Standard text for mechanism of separation). [Link]

  • Agilent Technologies. Strategies for the Separation of Polar Compounds. (Application Note). Discusses HILIC vs RP for nitrogen heterocycles. [Link]

Sources

Validation

Validation Guide: Elemental Analysis &amp; Purity Assessment for 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic Acid

Executive Summary 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid ( , MW: 221.17 g/mol ) presents a distinct analytical challenge. As a molecule combining a refractory nitrogen-rich heterocycle (triazolidine-3,5-dione,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid (


, MW: 221.17  g/mol ) presents a distinct analytical challenge. As a molecule combining a refractory nitrogen-rich heterocycle (triazolidine-3,5-dione, often referred to as a urazole moiety) with a hygroscopic carboxylic acid tail, it frequently fails standard elemental analysis (EA) protocols due to incomplete combustion and solvent retention.

This guide details the optimization of Automated Combustion Analysis (CHNS) for this compound and objectively compares it against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS). While EA remains the legacy standard for publication, qNMR is recommended as the superior method for absolute purity determination of this specific chemotype due to its non-destructive nature and resistance to solvation errors.

Part 1: The Analytical Challenge (Mechanism of Failure)

Before validating, one must understand why standard protocols fail for this molecule.

  • Refractory Nitrogen: The 1,2,4-triazolidine-3,5-dione ring is thermally stable. Standard combustion temperatures (

    
    ) often result in the formation of nitrogenous char (coke) rather than complete conversion to 
    
    
    
    and
    
    
    , leading to low Nitrogen values.
  • Lattice Water Retention: The benzoic acid moiety forms strong hydrogen bond networks. Surface water is easily removed, but lattice water or tightly bound solvent requires significant energy to dislodge. Standard vacuum drying at room temperature is insufficient, causing high Hydrogen and low Carbon/Nitrogen percentages.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the three primary validation methods for this compound.

FeatureMethod A: Optimized CHNS Combustion Method B: Quantitative NMR (qNMR) Method C: HRMS (Orbitrap/Q-TOF)
Primary Utility Bulk composition verification (Empirical Formula).Absolute purity quantification (wt/wt %).Molecular identity & formula confirmation.
Sample Req. 2–5 mg (Destructive).5–10 mg (Non-destructive, recoverable).< 0.1 mg (Destructive).
Accuracy

(Standard Acceptance).

(Dependent on internal standard).
< 3 ppm mass error (Identity only).
Major Risk Incomplete Combustion: Yields low %N. Hygroscopicity: Yields high %H.Solubility: Compound requires DMSO-

. Relaxation Times:

must be optimized.
Ion Suppression: Does not quantify impurities. Not Quantitative: Cannot prove bulk purity.
Cost/Throughput Low Cost / High Throughput.Medium Cost / Medium Throughput.High Cost / High Throughput.
Verdict Required for publication , but prone to error with this molecule.Best for internal validation of drug candidates.Supplementary for identity only.

Part 3: Optimized Protocols

Method A: Automated CHNS Combustion (The "Fix")

To pass the


 tolerance for 

, you must modify the standard operating procedure (SOP).

Theoretical Values:

  • C: 48.88%

  • H: 3.19%

  • N: 19.00%

Protocol Steps:

  • Aggressive Drying (Critical):

    • Do not rely on a desiccator.

    • Place sample in an Abderhalden drying pistol or vacuum oven at 60°C over Phosphorus Pentoxide (

      
      ) for a minimum of 6 hours. The carboxylic acid tail holds water tenaciously.
      
  • Combustion Aid:

    • Weigh 2.0 mg of sample into a tin capsule.

    • Add 5–10 mg of Tungsten(VI) Oxide (

      
      ) .
      
    • Reasoning:

      
       acts as an oxygen donor and flux, preventing the formation of "coke" (ash) from the triazolidine ring and ensuring immediate, flash oxidation.
      
  • Instrument Parameters:

    • Oxygen Boost: Increase oxygen injection time by 10–15 seconds beyond standard profile.

    • Temperature: Ensure combustion tube is

      
       (if equipment allows, 
      
      
      
      is preferred for heterocycles).
  • Correction:

    • If values consistently show High H / Low C, calculate for a monohydrate (

      
      ).
      
    • Monohydrate Theoretical: C: 45.19%, H: 3.79%, N: 17.57%.

Method B: qNMR (The Modern Standard)

If CHNS fails despite optimization, qNMR is the authoritative alternative accepted by the FDA and major journals.

Protocol Steps:

  • Internal Standard (IS) Selection:

    • Use Maleic Acid (TraceCERT® grade).

    • Reasoning: It is non-volatile, stable, and its vinyl protons (

      
       ppm) do not overlap with the aromatic benzoic acid protons (
      
      
      
      ppm) or the broad NH signals of the triazolidine.
  • Solvent System:

    • Dissolve both analyte and IS in DMSO-

      
       .
      
    • Note: Avoid

      
       due to poor solubility of the urazole moiety.
      
  • Acquisition Parameters (Crucial for Accuracy):

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      of the longest relaxing proton (usually the IS). For Maleic acid in DMSO, set
      
      
      seconds.
    • Scans: Minimum 16 (to ensure S/N ratio > 250:1).

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity)[1]

Part 4: Visualization of Validation Logic

Diagram 1: The Validation Decision Matrix

This flowchart guides the researcher through the decision process when validating this refractory compound.

ValidationLogic Start Start: Purity Assessment of 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid Dry Step 1: Aggressive Drying (60°C, Vacuum, P2O5, >6h) Start->Dry EA_Run Step 2: Run CHNS Combustion (Add WO3, High O2) Dry->EA_Run Check_Res Result within ±0.4%? EA_Run->Check_Res Pass Validation Complete (Publishable) Check_Res->Pass Yes Fail Failure Analysis Check_Res->Fail No Check_H Is %H High & %C Low? Fail->Check_H Hydrate Calculate for Monohydrate (Check TGA) Check_H->Hydrate Yes (Solvent Trap) qNMR Step 3: Switch to qNMR (DMSO-d6, Maleic Acid IS) Check_H->qNMR No (Combustion Issue) Hydrate->Pass Matches Calc Hydrate->qNMR Mismatch qNMR_Res Purity > 95%? qNMR->qNMR_Res qNMR_Res->Pass Yes (Use qNMR data) Recryst Recrystallize Sample qNMR_Res->Recryst No (Impure) Recryst->Dry Retry

Caption: Decision matrix for validating refractory nitrogenous heterocycles. Prioritizes EA optimization but defaults to qNMR upon combustion failure.

Diagram 2: Optimized Combustion Mechanism

This diagram illustrates the specific chemical intervention required to successfully combust the triazolidine ring.

CombustionMech Sample Sample: Refractory Triazolidine Ring Furnace Furnace (1000°C) + O2 Boost Sample->Furnace WO3 Additive: Tungsten Oxide (WO3) WO3->Furnace Reaction Flash Combustion WO3 prevents charring Furnace->Reaction Products Gases: CO2, H2O, NOx, N2 Reaction->Products Detector TCD Detection (Accurate Integration) Products->Detector

Caption: The role of Tungsten Oxide (


) in preventing char formation during the combustion of stable heterocyclic rings.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.

  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying.

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.

  • American Chemical Society (ACS). ACS Guide to Scholarly Communication: Characterization of Organic Compounds.

Sources

Comparative

Biological Activity Comparison of Triazolidine-Based Benzoic Acid Analogs: A Technical Guide

As drug development shifts toward multi-target pharmacophores to combat complex, multi-factorial diseases, the hybridization of distinct chemical moieties has become a cornerstone of modern medicinal chemistry. Triazolid...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward multi-target pharmacophores to combat complex, multi-factorial diseases, the hybridization of distinct chemical moieties has become a cornerstone of modern medicinal chemistry. Triazolidine-2-thione analogues synthesized from substituted benzoic acids represent a highly versatile class of compounds. By merging the electron-rich, hydrogen-bonding capacity of the triazolidine ring with the lipophilicity-modulating properties of benzoic acid, researchers have engineered molecules capable of simultaneous antimicrobial, antioxidant, and anti-inflammatory action.

In this guide, we will objectively benchmark the biological performance of these novel analogs against standard clinical alternatives, dissect the causality behind their mechanistic pathways, and outline the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale & Target Pathways

The structural logic behind triazolidine-benzoic acid analogs is rooted in dual-pathway disruption. The benzoic acid moiety facilitates membrane penetration, allowing the compound to access intracellular targets. Once localized, the triazolidine-2-thione core acts on two distinct fronts:

  • Antimicrobial Action: It disrupts bacterial cell wall integrity and interferes with essential enzymatic processes in ESKAPE pathogens[1].

  • Anti-inflammatory & Antioxidant Action: It scavenges free radicals and prevents the heat-induced denaturation of tissue proteins, a primary driver of auto-antigenic inflammatory responses.

MechanisticPathway A Triazolidine-Benzoic Acid Analog (e.g., 4b) B Bacterial Membrane (P. aeruginosa, E. coli) A->B Membrane Disruption C Protein Denaturation (Inflammatory Stress) A->C Radical Scavenging D Growth Inhibition (pMIC ~ 1.72) B->D Cell Death E Tissue Protection (79% Inhibition) C->E Anti-inflammatory Effect

Mechanistic pathways of triazolidine analogs showing dual antimicrobial and anti-inflammatory action.

Quantitative Biological Activity Comparison

To objectively evaluate the efficacy of these analogs, we must benchmark them against single-target clinical standards. Recent Quantitative Structure-Activity Relationship (QSAR) studies have isolated specific benzamide and triazolidine derivatives that exhibit profound multi-target efficacy[2].

While standard antibiotics (e.g., Ciprofloxacin) possess higher absolute antimicrobial potency, they offer no protection against infection-induced inflammatory tissue damage. Conversely, NSAIDs (e.g., Diclofenac) provide excellent protein stabilization but lack antimicrobial properties. The triazolidine analog 4b successfully bridges this gap.

Performance Benchmarking Table
Compound / AnalogStructural ClassAntimicrobial Efficacy (pMIC vs E. coli / P. aeruginosa)Antioxidant / Anti-inflammatory Efficacy (% Protein Denaturation Inhibition)Clinical Advantage vs. Standard Alternatives
3a Benzamide1.69[2]ModerateModerate dual-action baseline.
3d Benzamide1.69[2]ModerateModerate dual-action baseline.
4b Triazolidine-2-thione1.72 [2]79% Inhibition [2]Optimal Hybrid: High antimicrobial potency combined with near-clinical antioxidant activity.
3f, 4a, 4f Mixed AnaloguesModerateHigh Anti-inflammatory[2]Best suited for non-infectious inflammatory profiling.
Ciprofloxacin Fluoroquinolone (Standard)> 2.00 (High)0% (None)Highly potent against bacteria, but requires co-administration with NSAIDs for inflammation.
Diclofenac NSAID (Standard)N/A (None)~85% (High)Excellent tissue protection, but vulnerable to bacterial colonization.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these compounds must follow rigorous, self-validating workflows. As an application scientist, I prioritize assays where the causality of the result is mathematically verifiable and controlled against false positives.

ExperimentalWorkflow S1 1. Synthesis (Esterification) S2 2. Characterization (IR, NMR) S1->S2 S3 3. Biological Assays (MIC & Denaturation) S2->S3 S4 4. QSAR Modeling (Activity Correlation) S3->S4

Self-validating experimental workflow from synthesis and characterization to QSAR modeling.

Protocol A: Synthesis & Purity Verification
  • Causality: Trace impurities (unreacted precursors or transition metals) can generate false positives in downstream biological assays.

  • Methodology:

    • Synthesize the base moiety via the esterification of substituted benzoic acids using ethanol.

    • Convert the resulting esters into hydrazides.

    • React the hydrazides with phenylisothiocyanate to yield the triazolidine-2-thione core[2].

  • Self-Validation: Confirm structural integrity via Infrared (IR) spectroscopy (verifying the C=S stretch at ~1250 cm⁻¹) and ^1H/^13C NMR. Do not proceed to biological testing if purity is <98%.

Protocol B: Broth Microdilution Assay (Antimicrobial)
  • Causality: We utilize broth microdilution rather than disk diffusion because it yields a quantitative Minimum Inhibitory Concentration (MIC). For accurate QSAR modeling, MIC values must be mathematically linearized into pMIC (-log MIC)[2].

  • Methodology:

    • Prepare a serial dilution of the synthesized analogs (e.g., 4b) in Mueller-Hinton broth within a 96-well plate.

    • Inoculate with a standardized suspension of E. coli or P. aeruginosa (0.5 McFarland standard).

    • Incubate at 37°C for 24 hours.

    • Add resazurin dye; a color shift from blue to pink indicates bacterial metabolism (survival).

  • Self-Validation: The system must include a positive control (Ciprofloxacin) to confirm strain susceptibility, a vehicle control (1% DMSO) to rule out solvent-induced toxicity, and a sterility control (uninoculated broth).

Protocol C: In Vitro Protein Denaturation Assay (Anti-inflammatory/Antioxidant)
  • Causality: During acute inflammation, cellular oxidative stress leads to the denaturation of tissue proteins, triggering auto-antigenic responses. Assaying a compound's ability to stabilize Bovine Serum Albumin (BSA) against heat-induced denaturation serves as a highly reliable, cell-free proxy for anti-inflammatory efficacy.

  • Methodology:

    • Mix 1% aqueous BSA with the test compound (e.g., analog 4b).

    • Incubate the mixture at 37°C for 20 minutes to allow compound-protein binding.

    • Heat the samples to 71°C for 10 minutes to induce thermal stress.

    • Measure the turbidity/absorbance at 660 nm using a spectrophotometer.

  • Self-Validation: Diclofenac sodium is utilized as the reference standard. Calculate the % inhibition by comparing the absorbance of the test well against a fully denatured, untreated control well. This ensures the optical density shift is entirely attributable to the compound's stabilizing effect.

Conclusion

Triazolidine-based benzoic acid analogs, particularly triazolidine-2-thione derivatives like compound 4b , represent a significant advancement in multi-target drug design. By providing a pMIC of 1.72 against critical Gram-negative pathogens alongside a 79% protein denaturation inhibition rate[2], these compounds offer a compelling alternative to co-administering separate antibiotic and anti-inflammatory agents. Future development should focus on optimizing the lipophilic side chains to further enhance in vivo bioavailability.

References

  • Synthesis, QSAR Study and Pharmacological Evaluation of Novel Triazolidine-2-thione Analogues as Antimicrobial, Anti-inflammatory and Antioxidant Agents Source: Combinatorial Chemistry & High Throughput Screening (Bentham Science) URL:[Link]

  • Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review Source: Antibiotics (MDPI) URL:[Link]

Sources

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